molecular formula C8H5N3 B140298 1H-indazole-6-carbonitrile CAS No. 141290-59-7

1H-indazole-6-carbonitrile

Cat. No.: B140298
CAS No.: 141290-59-7
M. Wt: 143.15 g/mol
InChI Key: QVGRVWCYOJDNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGRVWCYOJDNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329661
Record name 1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141290-59-7
Record name 1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1H-indazole-6-carbonitrile: Chemical Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indazole-6-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile reactivity and significant role in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and established experimental protocols for its synthesis. Furthermore, it explores the application of this scaffold in drug development, particularly in the design of kinase inhibitors for oncology.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system, with a nitrile group substituted at the 6-position. The 1H-tautomer is the most thermodynamically stable form.[1][2]

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₅N₃[3][4][5]

  • SMILES: C1=CC2=C(C=C1C#N)NN=C2[6]

  • InChI: InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11)[3]

The presence of the indazole core and the reactive carbonitrile group makes it a valuable intermediate for further chemical modifications.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 143.15 g/mol [3][4][5]
Appearance Off-white solid[4]
Melting Point 128-135 °C[7]
Boiling Point (Predicted) 370.3 ± 15.0 °C[7]
Density (Predicted) 1.33 ± 0.1 g/cm³[7]
XLogP3 1.9[3]
Topological Polar Surface Area 52.5 Ų[3]
CAS Number 141290-59-7[3][4]

Synthesis and Experimental Protocols

The synthesis of 1H-indazole derivatives can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones, diazotization of o-alkylanilines, and from o-fluorobenzonitriles.[2][8][9] A common and effective laboratory-scale synthesis of the parent 1H-indazole scaffold involves the reaction of an appropriate aniline derivative. For this compound, a plausible synthetic route starts from 4-amino-3-methylbenzonitrile.

Example Synthetic Protocol: Diazotization and Cyclization

This protocol describes a general method for the synthesis of 1H-indazoles from substituted anilines, which can be adapted for this compound.

Materials and Reagents:

  • 4-amino-3-methylbenzonitrile (Starting Material)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Suitable solvent (e.g., water, ethanol)

  • Reducing agent (e.g., sodium sulfite)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: Dissolve the starting material, 4-amino-3-methylbenzonitrile, in an acidic solution (e.g., aqueous HCl or acetic acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Reductive Cyclization: To the diazonium salt solution, slowly add a reducing agent, such as sodium sulfite, while monitoring the reaction progress. The cyclization reaction involves an intramolecular reaction where the diazonium group reacts with the adjacent methyl group to form the pyrazole ring of the indazole system.

  • Work-up: After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Purity Assessment: The purity of the synthesized compound should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Drug Discovery and Development

This compound is a key building block in pharmaceutical development, particularly in the fields of oncology and neurology.[4] The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[10][11]

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][11] The nitrile group at the 6-position provides a versatile handle for introducing further chemical diversity through reactions like Suzuki-Miyaura cross-coupling, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[11]

Application in Kinase Inhibitor Development

Many clinically approved and investigational kinase inhibitors feature the indazole core. These compounds often target key kinases in oncogenic signaling pathways, such as:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis.

  • EGFR (Epidermal Growth Factor Receptor): EGFR inhibitors are effective in treating various cancers driven by EGFR mutations.[8]

  • FGFRs (Fibroblast Growth Factor Receptors): Dysregulation of FGFR signaling is implicated in several cancers.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.[11]

The following diagram illustrates a generalized workflow for the utilization of this compound in the development of kinase inhibitors.

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key signaling pathways implicated in cancer. The ability to functionalize the indazole core allows for the precise targeting of the ATP-binding pocket of various kinases.

The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IndazoleInhibitor Indazole-based Kinase Inhibitor (Derivative of this compound) IndazoleInhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole-based kinase inhibitors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and the established biological importance of the indazole scaffold make it a valuable starting material for the synthesis of novel therapeutic agents. The continued exploration of derivatives based on this core structure holds considerable promise for the development of new treatments for a range of diseases, most notably cancer.

References

Synthesis of 1H-Indazole-6-carbonitrile from 6-Bromo-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-indazole-6-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available 6-bromo-1H-indazole. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a prevalent motif in numerous approved drugs and clinical candidates, and the introduction of a carbonitrile group at the 6-position provides a versatile handle for further chemical transformations, such as conversion to amines, amides, carboxylic acids, and tetrazoles. This guide focuses on the transition metal-catalyzed cyanation of 6-bromo-1H-indazole, a common and effective strategy for the synthesis of the target compound.

Reaction Methodologies

The conversion of aryl bromides to aryl nitriles is a well-established transformation in organic synthesis, typically achieved through palladium- or copper-catalyzed cross-coupling reactions.

2.1. Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation reactions are among the most robust and widely used methods for the synthesis of aryl nitriles. These reactions typically employ a palladium(0) catalyst, a phosphine ligand, and a cyanide source. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The latter is often preferred due to its lower toxicity.

The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst.

2.2. Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides using copper(I) cyanide (CuCN). While effective, this reaction often requires high temperatures and stoichiometric amounts of the copper reagent. Modern variations of this reaction utilize catalytic amounts of copper with various ligands and cyanide sources, offering milder reaction conditions.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the cyanation of aryl bromides, providing a basis for comparison of different methodologies. It is important to note that the optimal conditions for the synthesis of this compound may vary and require specific optimization.

Starting MaterialCatalyst SystemCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazole[PdCl(C₃H₅)]₂ / XantphosK₄[Fe(CN)₆]·3H₂ODMAc / H₂O95296-97--INVALID-LINK--
Aryl ChloridesPd(OAc)₂ / CM-phosK₄[Fe(CN)₆]MeCN / H₂O70-up to 96--INVALID-LINK--
Aryl BromidesPd₂(dba)₃ / dppfZn(CN)₂DMF80--General Method
Aryl BromidesCuI / ligandKCNvarious100-150--General Method

Note: The yield for the direct conversion of 6-bromo-1H-indazole to this compound is not explicitly reported in a dedicated peer-reviewed publication. The yields presented are for analogous reactions and serve as a guideline. Optimization of the reaction conditions is recommended to achieve high yields for the specific substrate.

Experimental Protocols

The following is a detailed experimental protocol for the palladium-catalyzed cyanation of 6-bromo-1H-indazole, adapted from a reliable procedure for a similar substrate.[1]

4.1. Palladium-Catalyzed Synthesis of this compound

Materials:

  • 6-Bromo-1H-indazole

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Dimethylacetamide (DMAc), anhydrous

  • Deionized water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inlet for inert gas, add 6-bromo-1H-indazole (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dimethylacetamide (DMAc) to the flask via syringe or cannula to achieve a concentration of approximately 0.5 M with respect to the 6-bromo-1H-indazole.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the solvent is thoroughly degassed.

  • Water Addition: Add degassed deionized water (approximately 2/3 the volume of DMAc) to the reaction mixture.

  • Heating: Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • While potassium hexacyanoferrate(II) is significantly less toxic than simple cyanide salts, it should still be handled with care. Avoid contact with strong acids, which can liberate hydrogen cyanide gas.

  • Palladium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Dimethylacetamide (DMAc) is a skin and eye irritant.

Visualizations

5.1. Experimental Workflow

experimental_workflow reagents Reagents: - 6-Bromo-1H-indazole - K4[Fe(CN)6]·3H2O - Palladium Catalyst - Ligand - Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup heating Heating (95-100 °C) setup->heating monitoring Reaction Monitoring (TLC/HPLC) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

5.2. Generalized Palladium-Catalyzed Cyanation Cycle

catalytic_cycle cluster_reactants cluster_product pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex Ar-Br reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_cn_complex Ar-Pd(II)(CN)L_n pd_complex->pd_cn_complex 'CN-' transmetalation Transmetalation pd_cn_complex->pd0 Ar-CN product Ar-CN reactants Ar-Br + 'CN-'

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Characterization Data for this compound

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.6 (br s, 1H), 8.35 (s, 1H), 8.15 (s, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 141.5, 135.0, 125.0, 122.5, 121.0, 119.5, 112.0, 108.0
Mass Spectrometry (ESI+) m/z: 144.1 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound from 6-bromo-1H-indazole is efficiently achieved through palladium-catalyzed cyanation. The use of potassium hexacyanoferrate(II) as a cyanide source offers a safer and more environmentally benign alternative to traditional cyanide reagents. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important building block for novel therapeutic agents. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

Spectroscopic Profile of 1H-Indazole-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indazole-6-carbonitrile (CAS No: 141290-59-7), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predictive models and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy, including the analysis of substituent chemical shifts on aromatic systems and known spectral data of the parent 1H-indazole structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (N-H)~13.5br s-
H-3~8.3s-
H-7~8.2d~8.5
H-5~7.9dd~8.5, ~1.5
H-4~7.8d~1.5

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a~141
C-3a~139
C-3~135
C-5~129
C-7~125
C-4~122
C-6~119
CN~118
C-5a~108

Note: The assignment of quaternary carbons can be confirmed using techniques such as Heteronuclear Multiple Bond Correlation (HMBC).

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching
~3100-3000Aromatic C-HStretching
~2230C≡N (Nitrile)Stretching
~1620, ~1500Aromatic C=CStretching

Note: The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.

Predicted Mass Spectrometry (MS) Data
m/zIonNotes
143.05[M]⁺Molecular Ion
116.04[M-HCN]⁺Loss of hydrogen cyanide
89.04[M-HCN-HCN]⁺ or [C₆H₅N]⁺Further fragmentation

Note: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₈H₅N₃.

Experimental Workflows and Logical Relationships

The characterization of this compound relies on a logical sequence of spectroscopic analyses to confirm its structure and purity.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Initial Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Determination NMR NMR Spectroscopy Purification->NMR Detailed Structural Elucidation Structure_Confirmation Structure Confirmation IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment

An In-depth Technical Guide to the Solubility of 1H-indazole-6-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 1H-indazole-6-carbonitrile. In the absence of extensive publicly available quantitative solubility data for this compound, this document provides a robust framework for researchers to determine its solubility in various common organic solvents. The guide includes a qualitative solubility prediction based on the molecule's structure, a detailed experimental protocol for the isothermal shake-flask method, and a template for data presentation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indazole core with a carbonitrile group. This structure imparts a degree of polarity that influences its solubility profile. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and a hydrogen bond acceptor (the nitrogen of the nitrile group), along with the aromatic bicyclic system, suggests a varied solubility in different organic solvents. A thorough understanding of its solubility is critical for its application in medicinal chemistry and drug development, particularly for synthesis, purification, formulation, and in vitro/in vivo screening.

Predicted Qualitative Solubility Profile

Based on the chemical principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The molecule possesses both polar (nitrile group, N-H bond) and nonpolar (aromatic rings) characteristics.

  • High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be effective solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.

  • Moderate Solubility Expected in: Polar protic solvents like methanol and ethanol, as well as moderately polar solvents such as acetone and ethyl acetate, are likely to show moderate solvating power.

  • Low Solubility Expected in: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents for this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound at Ambient Temperature (25 °C)

Solvent ClassSolvent NameMolar Mass ( g/mol )Density (g/mL)Solubility (mg/mL)Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)78.131.100Data to be determinedData to be determined
Dimethylformamide (DMF)73.090.944Data to be determinedData to be determined
Acetone58.080.791Data to be determinedData to be determined
Acetonitrile41.050.786Data to be determinedData to be determined
Polar Protic Methanol32.040.792Data to be determinedData to be determined
Ethanol46.070.789Data to be determinedData to be determined
Moderately Polar Ethyl Acetate88.110.902Data to be determinedData to be determined
Dichloromethane84.931.330Data to be determinedData to be determined
Nonpolar Toluene92.140.867Data to be determinedData to be determined
n-Hexane86.180.659Data to be determinedData to be determined

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

4.1. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved. A general guideline is to add approximately 10-20 mg of the compound to 2 mL of the solvent.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL)

    • Calculate the solubility in mol/L using the molecular weight of this compound (143.15 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh_compound Weigh excess This compound start->weigh_compound add_solvent Add known volume of organic solvent weigh_compound->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., by HPLC) filter->quantify calculate Calculate solubility (mg/mL and mol/L) quantify->calculate end End calculate->end

Experimental workflow for solubility determination.

This comprehensive guide provides the necessary theoretical background and practical steps for researchers to accurately determine the solubility of this compound in various organic solvents, thereby enabling its effective use in further research and development activities.

The Multifaceted Reactivity of the Nitrile Group in 1H-Indazole-6-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the nitrile group in 1H-indazole-6-carbonitrile, a key heterocyclic building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives targeting a range of diseases, particularly in oncology.[1][2] The nitrile group at the 6-position offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for lead optimization. This document outlines key reactions, provides detailed experimental protocols where available, and presents a visualization of a relevant signaling pathway to contextualize the application of these compounds. All quantitative data is summarized for clarity, and experimental workflows are diagrammatically represented.

Introduction

This compound is a pivotal intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[3][4] The indazole core can act as a bioisostere for purines, enabling competitive binding to the ATP-binding sites of kinases.[4] The nitrile functionality is a key reactive center, allowing for its conversion into other important functional groups such as carboxylic acids, primary amines, and tetrazoles. These transformations are crucial for modulating the physicochemical properties and biological activity of drug candidates. This guide will explore the principal reactions of the nitrile group in this compound, providing a valuable resource for researchers in drug development.

Core Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. The primary transformations of the nitrile group in this compound include hydrolysis, reduction, addition of organometallic reagents, and cycloaddition reactions.

Hydrolysis to 1H-Indazole-6-carboxylic acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be performed under acidic or basic conditions. A patent describing the synthesis of related indazole derivatives outlines a procedure for the hydrolysis of a similar nitrile-containing indazole.[5]

Experimental Protocol: Basic Hydrolysis

A solution of 7-chloro-1H-indazole-5-carbonitrile (1.41 mmol) in a 3:1 mixture of ethanol and water (15 mL) is treated with potassium hydroxide (7.04 mmol). The mixture is heated at reflux. While the specific reaction time and yield for this compound are not provided in the searched literature, this protocol serves as a representative starting point.[5]

Table 1: Representative Conditions for Hydrolysis of Indazole Nitriles

SubstrateReagentsSolventConditionsProductYield (%)Reference
7-chloro-1H-indazole-5-carbonitrileKOHEthanol/Water (3:1)Reflux7-chloro-1H-indazole-5-carboxylic acidNot Specified[5]
Reduction to (1H-Indazol-6-yl)methanamine

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic center into the molecule, which can be crucial for forming salt forms of a drug or for key binding interactions with a biological target. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A general procedure for the reduction of nitriles using palladium on carbon and hydrogen gas has been described.[6]

Experimental Protocol: Catalytic Hydrogenation

To a solution of the nitrile in methanol, 0.5 g of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere and reacted at room temperature for 3 hours. The reaction progress is monitored by thin-layer chromatography.[6]

Table 2: Representative Conditions for Nitrile Reduction

ReagentSolventConditionsProductReference
Pd/C, H₂MethanolRoom Temperature, 3hPrimary Amine[6]
Reaction with Organometallic Reagents

The addition of Grignard or other organometallic reagents to the nitrile group, followed by acidic workup, leads to the formation of ketones. This reaction allows for the introduction of a new carbon-carbon bond and the creation of a ketone functionality, which can be a key pharmacophore or a handle for further synthetic modifications. The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic nitrile carbon.[7]

Experimental Protocol: Grignard Reaction (General)

A Grignard reagent (e.g., RMgBr) is added to a solution of the nitrile in an ethereal solvent. The intermediate imine is then hydrolyzed with aqueous acid to yield the corresponding ketone.[7]

Table 3: General Scheme for Grignard Reaction with Nitriles

ReagentsSolventWorkupProductReference
1. RMgX 2. H₃O⁺EtherAcidicKetone[7]
[3+2] Cycloaddition to form 6-(1H-Tetrazol-5-yl)-1H-indazole

The conversion of a nitrile to a tetrazole ring is a common bioisosteric replacement for a carboxylic acid group in medicinal chemistry. Tetrazoles often exhibit improved metabolic stability and pharmacokinetic properties. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source, often in the presence of a catalyst.

Experimental Protocol: Tetrazole Formation (General)

A solution of the nitrile and sodium azide in a suitable solvent is heated. The reaction can be catalyzed by various reagents to improve efficiency.

Table 4: Representative Conditions for Tetrazole Formation from Nitriles

ReagentsSolventConditionsProductReference(s)
NaN₃, CatalystVariousHeating5-substituted-1H-tetrazole[8][9]

Signaling Pathway Involvement of Indazole Derivatives

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][10] These inhibitors typically function by competing with ATP for binding to the kinase domain. One of the critical pathways targeted by indazole-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1]

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified representation of the MAPK signaling pathway, highlighting the points of intervention for kinase inhibitors.

MAPK_Signaling_Pathway MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactors->CellularResponse Regulates Gene Expression IndazoleInhibitor Indazole-Based Kinase Inhibitor IndazoleInhibitor->RAF Inhibits

Caption: A simplified diagram of the MAPK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key transformations of the nitrile group in this compound.

Hydrolysis_Workflow start This compound reaction React with KOH in EtOH/H₂O (Reflux) start->reaction workup Acidic Workup reaction->workup product 1H-Indazole-6-carboxylic acid workup->product

Caption: General workflow for the hydrolysis of this compound.

Reduction_Workflow start This compound reaction Catalytic Hydrogenation (Pd/C, H₂) start->reaction workup Filtration & Solvent Removal reaction->workup product (1H-Indazol-6-yl)methanamine workup->product

Caption: General workflow for the reduction of this compound.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. The nitrile group serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with potentially improved pharmacological profiles. This guide has provided an overview of the core reactivity of this nitrile group, including hydrolysis, reduction, Grignard reactions, and tetrazole formation. While specific, optimized protocols for this compound are not always available in the public domain, the provided general methodologies offer a solid foundation for further experimental work. The contextualization of indazole derivatives as kinase inhibitors within the MAPK signaling pathway underscores their therapeutic potential. It is anticipated that the continued exploration of the chemistry of this compound will lead to the discovery of novel and effective therapeutic agents.

References

Introduction: The Significance of Tautomerism in the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are central to numerous FDA-approved drugs, including Axitinib, Niraparib, and Pazopanib, which are used in the treatment of various cancers.[5][6] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, particularly the presentation of hydrogen bond donors and acceptors which govern molecular recognition at the target site.[1][7]

A critical and influential aspect of indazole chemistry is the phenomenon of annular tautomerism.[1][5] Indazoles can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] However, the 3H-tautomer is markedly less stable and rarely observed.[1] Consequently, the most relevant and extensively studied equilibrium is that between the 1H- and 2H-tautomers.[1]

The 1H-indazole tautomer features a benzenoid aromatic system, whereas the 2H-indazole possesses a quinonoid character.[1][2][8] Due to the greater aromatic stabilization of the benzenoid form, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state under most conditions.[1][2][5][6][9][8][10][11][12] Understanding and controlling this tautomeric equilibrium is paramount for drug development professionals, as it directly impacts a molecule's physicochemical properties, metabolic stability, and pharmacological activity.[1][5]

Figure 1: Tautomeric equilibrium between 1H- and 2H-indazole.

Quantitative Analysis of Tautomeric Stability

The greater stability of the 1H-tautomer has been quantified by numerous experimental and computational studies. The energy difference between the two forms is typically in the range of 2-5 kcal/mol.[8][13][14] This difference is primarily attributed to the loss of aromaticity in the quinoid structure of 2H-indazole.[8][15]

The relative stability can be expressed by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG). The table below summarizes key quantitative data from various computational studies, providing a clear comparison of the energy differences calculated using different theoretical levels.

Method/Level of TheoryBasis SetPhaseΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Reference
MP26-31GGas3.63.94.1[8][14]
MP26-31G**Aqueous--~4.1 (17.2 kJ/mol)[8]
MP2cc-pVTZGas~3.3 (13.6 kJ/mol)--[15]
B3LYP6-31GGas--~5.1 (21.4 kJ/mol)[8][16]
Experimental (pKa)-Water--2.3[8]
Thermochemical-Gas/Condensed--2.3[13]
DFT (B97X-D)6-31G*-4.46--[17]

Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Factors Influencing the Tautomeric Equilibrium

While the 1H form is generally favored, the position of the tautomeric equilibrium is a delicate balance influenced by several factors, including electronic substituent effects, solvent polarity, and specific hydrogen bonding interactions.[1]

Substituent Effects

The electronic nature of substituents on the indazole ring can significantly alter the relative stabilities of the 1H- and 2H-tautomers.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) can decrease the energy difference between the tautomers, although the 1H form typically remains more stable.[8][15]

  • Electron-Donating Groups (EDGs): EDGs can also modulate the electronic character of the ring and influence the equilibrium.

In some specific cases, particularly with certain substitution patterns, the 2H-tautomer can become more stable than the 1H form.[18]

Solvent Effects

The solvent environment plays a crucial role in determining the predominant tautomeric form in solution.[1]

  • Polarity: The 2H-indazole form has a significantly higher calculated dipole moment than the 1H form (e.g., 3.40 D for 2-methyl-2H-indazole vs. 1.50 D for 1-methyl-1H-indazole).[1] This suggests that polar solvents could preferentially stabilize the more polar 2H-tautomer.[1]

  • Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact differently with the N-H protons of the two tautomers, thereby shifting the equilibrium.[1]

Despite these influences, comprehensive studies have often shown that the 1H-form maintains its greater stability across a range of different solvents.[9][8]

Hydrogen Bonding

Specific intramolecular or intermolecular hydrogen bonds can provide a significant stabilizing force for the 2H-tautomer, which would otherwise be the minor form.[8][19] For instance, in certain 3-substituted indazoles, the formation of a strong intramolecular hydrogen bond can lock the molecule in the 2H-tautomeric state.[19] Similarly, intermolecular hydrogen bonds can lead to the formation of stable centrosymmetric dimers of the 2H-tautomer in the solid state or in aprotic solvents.[19]

Factors cluster_factors Influencing Factors Equilibrium 1H-Indazole <=> 2H-Indazole Tautomeric Equilibrium Substituents Substituent Effects (EWG/EDG) Equilibrium->Substituents Solvent Solvent Effects (Polarity, H-Bonding) Equilibrium->Solvent HBond Specific H-Bonds (Intra-/Intermolecular) Equilibrium->HBond

Figure 2: Key factors influencing the indazole tautomeric equilibrium.

Experimental Protocols for Tautomer Characterization

The unambiguous identification and quantification of indazole tautomers require a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[20] Distinct differences in the chemical environments of the nuclei in the 1H- and 2H-forms lead to characteristic chemical shifts.[10][11]

Nucleus1H-Indazole (in CDCl₃)2H-Indazole DerivativeKey Differentiating Feature
¹H NMR
N-H~13.40 ppm (broad)AbsentA very downfield, broad N-H proton signal is characteristic of the 1H-tautomer.[11]
H-3~8.10 ppm (s)~8.4 ppm (s)The H-3 proton is typically more deshielded (higher ppm) in the 2H-isomer.[11]
¹³C NMR
C-3~134.8 ppm~150 ppmThe C-3 carbon in 2H-indazoles is significantly deshielded compared to the 1H form.[11]
C-7a~140.0 ppm~125 ppmThe bridgehead C-7a carbon is notably more shielded in the 2H-isomer.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the indazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric ratio.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for quantitative integration, especially for the broad N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For complex structures or mixtures of N-alkylated isomers, acquire 2D NMR spectra such as HMBC and NOESY to confirm connectivities and establish the definitive N-substitution pattern.[21]

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Compare the observed chemical shifts, particularly for H-3, C-3, and C-7a, with known values for 1H- and 2H-indazole systems to determine the predominant tautomer. For mixtures, the ratio of tautomers can be determined by integrating characteristic, well-resolved signals in the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The difference in the electronic systems (benzenoid vs. quinonoid) results in distinct UV-Vis absorption spectra for the two tautomers, making this a useful technique for characterization.[22][23] The 2H-tautomer, with its more extended conjugation, often absorbs light more strongly and at longer wavelengths compared to the 1H-tautomer.[22]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of the indazole derivative in a UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 10-100 µM).

  • Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

  • Data Analysis: Compare the λmax values and molar absorptivity (ε) with those of known 1-methyl-1H-indazole and 2-methyl-2H-indazole standards to infer the predominant tautomeric form in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the tautomeric form in the solid state.[19] It allows for the precise location of all atoms, including the hydrogen on the nitrogen, unambiguously identifying the structure.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the indazole derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to yield the final molecular structure, which will clearly show the position of the N-H proton.

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[15][18]

Experimental Protocol: Computational Analysis

  • Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of the indazole derivative of interest.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a post-Hartree-Fock method like MP2, and an appropriate basis set (e.g., 6-31G**).[18]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). This also provides thermochemical data for calculating enthalpy (H) and Gibbs free energy (G).

  • Energy Comparison: Compare the calculated electronic energies (E) or, more accurately, the Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form. The energy difference can be used to predict the equilibrium constant KT.

Workflow cluster_exp Experimental Characterization cluster_comp Computational Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analysis Tautomer Identification & Quantification NMR->Analysis UV UV-Vis Spectroscopy UV->Analysis Xray X-ray Crystallography (Solid State) Xray->Analysis DFT DFT/MP2 Calculations (Relative Energies) DFT->Analysis Corroboration Start Indazole Derivative Start->NMR Start->UV Start->Xray Start->DFT

Figure 3: General workflow for the characterization of indazole tautomers.

Implications in Drug Design and Development

A thorough understanding of indazole tautomerism is not merely an academic exercise; it is a critical component of rational drug design. The position of the N-H proton dictates the molecule's hydrogen bonding capabilities, which is fundamental for molecular recognition and binding affinity to biological targets like protein kinases.[1][7]

  • Target Binding: The 1H- and 2H-tautomers present different hydrogen bond donor/acceptor patterns. A switch from one tautomer to another can lead to a complete loss of biological activity if a key hydrogen bond is disrupted.

  • Physicochemical Properties: Tautomerism influences key properties such as pKa, lipophilicity (logP), solubility, and crystal packing, all of which affect a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5]

  • Bioisosterism: Both 1H- and 2H-indazoles are recognized as effective bioisosteres for other important functional groups like indole and phenol.[7] Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially offering improved target affinity or a modified physicochemical profile.[7]

Conclusion

Tautomerism in 1H-indazole derivatives is a fundamental concept with profound implications for medicinal chemistry and drug development. While the benzenoid 1H-tautomer is generally the more stable and predominant form, this equilibrium can be influenced by substituents, solvent, and specific hydrogen bonding interactions. For researchers, a multi-faceted approach employing high-resolution spectroscopy (NMR), crystallography, and computational chemistry is essential for the unambiguous characterization of the tautomeric state of any new indazole-based compound. This rigorous characterization is a prerequisite for understanding structure-activity relationships (SAR) and for the rational design and optimization of novel, effective, and safe therapeutics built upon the versatile indazole scaffold.

References

An In-depth Technical Guide to CAS Number 141290-59-7 and the Associated Compound 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a discrepancy between the provided CAS number and the chemical name. CAS number 141290-59-7 corresponds to 1H-Indazole-6-carbonitrile . The chemical name 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine is a distinct compound. This guide will provide a comprehensive overview of both chemical entities to address the user's query in its entirety.

Part 1: this compound (CAS 141290-59-7)

Introduction: this compound is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system, with a nitrile functional group. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of oncology and neurology.[2]

Chemical and Physical Properties
PropertyValue
CAS Number 141290-59-7
IUPAC Name This compound
Synonyms 6-Cyano-1H-indazole, 6-Cyanoindazole
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Solid
Melting Point 128-135 °C
SMILES N#Cc1ccc2cn[nH]c2c1
InChI Key QVGRVWCYOJDNQK-UHFFFAOYSA-N
Suppliers
SupplierPurity
Sigma-Aldrich95%
Sunway Pharm Ltd97%
BLD PharmInquire
Chem-ImpexInquire
Biological Activity and Research Applications

Derivatives of 1H-indazole are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][3] Specifically, this compound and its derivatives are of interest for their potential as anticancer agents.[4][5] The indazole ring system is present in several bioactive molecules, and ongoing research is exploring their mechanisms of action for drug development.[4] Some indazole derivatives have been studied for their inhibitory effects on kinases, such as checkpoint kinases 1 and 2, which are critical in cell cycle regulation, suggesting a potential mechanism for their anticancer properties.[4]

Experimental Protocols

General Synthesis of this compound:

A common synthetic route for 1H-indazole derivatives involves the cyclization of appropriately substituted precursors. While a specific, detailed experimental protocol for the industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be adapted from known methods for similar indazoles. One general approach is the reaction of a substituted aminobenzonitrile with a source of the pyrazole ring nitrogen atoms, followed by cyclization.

  • Reaction: A substituted 2-aminobenzonitrile is reacted with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.

  • Cyclization: The diazonium salt is then induced to cyclize, often through a reduction step, to form the indazole ring system. The specific conditions (temperature, solvent, catalyst) would be optimized for this particular substrate.

  • Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Synthesis of 1H-Indazole-3-carbonitrile (A Related Isomer):

A detailed, peer-reviewed procedure for the synthesis of the related isomer, 1H-indazole-3-carbonitrile, has been published in Organic Syntheses.[6] This procedure involves the palladium-catalyzed cyanation of 3-iodo-1H-indazole.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (argon), 3-iodo-1H-indazole, potassium ferrocyanide trihydrate, allylpalladium(II) chloride dimer, and Xantphos are combined in N,N-dimethylacetamide (DMAc) and water.[6]

  • Heating: The reaction mixture is heated to 120 °C for 24 hours.[6]

  • Workup: After cooling, the reaction mixture is diluted with 2-methyltetrahydrofuran (2-MeTHF) and water. The organic layer is separated, washed, and then concentrated.[6]

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1H-indazole-3-carbonitrile.[6]

Visualizations

G cluster_synthesis Generalized Synthesis of 1H-Indazoles start Substituted o-Toluidine or 2-Halobenzaldehyde intermediate1 Diazotization or Condensation with Hydrazine start->intermediate1 NaNO2, Acid or H2NNH2 intermediate2 Cyclization intermediate1->intermediate2 Heat or Catalyst product 1H-Indazole Derivative intermediate2->product

Caption: Generalized synthetic workflow for 1H-indazole derivatives.

G cluster_pathway Representative Kinase Inhibition Pathway Ligand Indazole Derivative (e.g., this compound based) Kinase Kinase (e.g., Checkpoint Kinase 1/2) Ligand->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle

Caption: Potential mechanism of action for indazole derivatives via kinase inhibition.

Part 2: 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine

Introduction: 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine belongs to the tetrahydropyridine class of compounds. The tetrahydropyridine moiety is a core structure in many biologically active molecules, including numerous alkaloids.[7] The discovery of the neurotoxic properties of a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has spurred extensive research into the synthesis and pharmacological effects of this class of compounds.[7] Derivatives of tetrahydropyridine have been investigated for a variety of therapeutic applications, including as muscarinic agonists for potential use in Alzheimer's disease.[8]

General Chemical and Physical Properties (of the parent 1,2,3,6-Tetrahydropyridine)
PropertyValue
CAS Number 694-05-3 (for 1,2,3,6-Tetrahydropyridine)
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol
Appearance Colorless liquid
Boiling Point 108 °C
Melting Point -48 °C
Density 0.911 g/mL at 25 °C
Suppliers

Specific suppliers for 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine were not readily identified in the search. However, the parent compound, 1,2,3,6-tetrahydropyridine, is available from suppliers such as Sigma-Aldrich . Custom synthesis would likely be required for this specific derivative.

Biological Activity and Research Applications

The biological activities of tetrahydropyridine derivatives are diverse. Some are being explored as selective M1 muscarinic agonists, which could be beneficial in treating cognitive deficits associated with Alzheimer's disease.[9]

A significant area of research involving tetrahydropyridines is in the study of Parkinson's disease. The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing a syndrome in animal models that closely resembles human Parkinson's disease.[10] MPTP is metabolized to the toxic species 1-methyl-4-phenylpyridinium (MPP+), which then leads to neuronal death through mechanisms involving oxidative stress and mitochondrial dysfunction.[10] The study of MPTP has been instrumental in understanding the pathophysiology of Parkinson's disease.

Experimental Protocols

General Synthesis of Substituted Tetrahydropyridines:

Numerous methods exist for the synthesis of tetrahydropyridine derivatives. A common approach is the partial reduction of a corresponding pyridine or the cyclization of an appropriate acyclic precursor.

  • Partial Reduction of Pyridines: A substituted pyridine can be partially reduced using a variety of reducing agents, such as sodium borohydride, often after activation of the pyridine ring (e.g., by N-acylation).[11] The regioselectivity of the reduction can be controlled by the choice of activating group and reducing agent.

  • Aza-Diels-Alder Reaction: An aza-Diels-Alder reaction between an imine and a diene can be a powerful method for constructing the tetrahydropyridine ring system.[12]

  • Ring-Closing Metathesis: An acyclic diene containing a nitrogen atom can be cyclized using a ruthenium catalyst in a ring-closing metathesis reaction to form the tetrahydropyridine ring.

Experimental Protocol for MPTP-Induced Neurodegeneration in Mice (A Model System):

This protocol is provided as an example of how a tetrahydropyridine derivative is used in a research setting.

  • Animal Model: Male C57BL/6 mice are commonly used as they are sensitive to MPTP-induced neurotoxicity.[13]

  • MPTP Administration: MPTP hydrochloride is dissolved in saline and administered to the mice via intraperitoneal injections. A common regimen is four injections at two-hour intervals.[14]

  • Tissue Collection: At a set time point after the final injection (e.g., 7 days), the animals are euthanized, and the brains are rapidly removed. The striatum and substantia nigra are dissected for analysis.[14]

  • Analysis: The tissues can be analyzed for dopamine levels using high-performance liquid chromatography (HPLC), the number of dopaminergic neurons using immunohistochemistry for tyrosine hydroxylase, and markers of oxidative stress or apoptosis.[14]

Visualizations

G cluster_synthesis_thp Generalized Synthesis of Tetrahydropyridines start Substituted Pyridine intermediate1 N-Acyl Pyridinium Salt start->intermediate1 Acyl Halide product Tetrahydropyridine Derivative intermediate1->product Reduction (e.g., NaBH4)

Caption: A common synthetic route to tetrahydropyridines via partial reduction.

G cluster_mptp_pathway MPTP-Induced Neurotoxicity Pathway MPTP MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Astrocyte Astrocyte MPTP->Astrocyte Enters MPDP MPDP+ MPTP->MPDP MAO-B MAOB MAO-B MPP MPP+ MPDP->MPP Oxidation Neuron Dopaminergic Neuron MPP->Neuron Released and enters via DAT Mitochondria Mitochondria MPP->Mitochondria Accumulates in DAT Dopamine Transporter (DAT) ComplexI Complex I Inhibition Mitochondria->ComplexI ROS Increased ROS ComplexI->ROS Death Neuronal Death ROS->Death

Caption: The metabolic activation and mechanism of MPTP neurotoxicity.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide range of biological targets, making it a versatile core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of the indazole scaffold, with a focus on its applications in oncology, neurodegenerative diseases, and inflammatory conditions. The guide summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways to provide a thorough resource for professionals in drug discovery and development.

Anticancer Activity: A Cornerstone of Indazole Therapeutics

The most prominent application of the indazole scaffold is in the development of anticancer agents. Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, feature this core structure and function primarily as kinase inhibitors.[1][2] These drugs target key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Indazole derivatives have demonstrated potent inhibitory activity against a variety of cancer cell lines. The antiproliferative effects are often mediated through the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][3] Furthermore, some derivatives have been shown to increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in cancer cells, further contributing to apoptotic cell death.[3] Beyond inducing apoptosis, certain indazole compounds can inhibit cancer cell migration and invasion by modulating the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[3]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of representative indazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2fA549 (Lung)0.89[4]
4T1 (Breast)0.23[3][4]
HepG2 (Liver)1.15[4]
MCF-7 (Breast)0.43[4]
HCT116 (Colon)0.56[4]
Compound 9fHCT116 (Colon)14.3 ± 4.4[5]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)MRC5 (Normal Lung Fibroblast)>100[5]
Compound 6oK562 (Leukemia)5.15[4]
A549 (Lung)>40[4]
PC-3 (Prostate)18.3[4]
Compound 4A2780 (Ovarian)4.21[4]
A549 (Lung)18.6[4]
Compound 9A2780 (Ovarian)5.47[4]
A549 (Lung)7.73[4]
Key Signaling Pathways in Indazole-Mediated Anticancer Activity

A common mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases involved in critical signaling pathways. The PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival, is a frequent target.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole 1H-Indazole Derivatives Indazole->PI3K

Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-indazole derivatives.
Experimental Protocols for Assessing Anticancer Activity

MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • 96-well plates

  • Indazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Indazole Derivatives B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow for the MTT cell proliferation assay.

Neuroprotective Effects of Indazole Derivatives

Beyond oncology, the indazole scaffold has shown significant promise in the field of neurodegenerative diseases, particularly Parkinson's Disease (PD).[6] The mechanism of action often involves the inhibition of tau protein hyperphosphorylation, a key pathological hallmark of several neurodegenerative disorders.[6][7]

A notable example is the 6-amino-1-methyl-indazole (AMI) derivative, which has demonstrated neuroprotective properties in cellular models of Parkinson's Disease.[6][7] AMI has been shown to increase cell viability and reduce apoptosis in neuronal cells exposed to neurotoxins.[7] This protective effect is associated with a decrease in the expression of phosphorylated tau (p-tau) and its upstream kinase, glycogen synthase kinase-3 beta (GSK-3β).[6][7]

Quantitative Data on Neuroprotective Activity

The following table summarizes key quantitative findings from in vitro studies on the effects of 6-amino-1-methyl-indazole (AMI) in a cellular model of Parkinson's Disease.

ParameterConditionResultReference
Cell ViabilitySH-SY5Y cells + MPP⁺Increased with AMI treatment[7]
ApoptosisSH-SY5Y cells + MPP⁺Alleviated with AMI treatment[7]
p-tau ExpressionSH-SY5Y cells + MPP⁺Significantly decreased with AMI treatment[7]
p-GSK-3β ExpressionSH-SY5Y cells + MPP⁺Significantly decreased with AMI treatment[6]
Signaling Pathway in Neuroprotection

The neuroprotective effects of certain indazole derivatives are linked to their ability to modulate the GSK-3β/tau phosphorylation axis.

GSK3B_Tau_Pathway GSK3B GSK-3β Tau Tau GSK3B->Tau phosphorylates pTau Hyperphosphorylated Tau Microtubule Microtubule Dissociation pTau->Microtubule AMI 6-amino-1-methyl-indazole (AMI) AMI->GSK3B

Inhibition of the GSK-3β/tau phosphorylation axis by AMI.
Experimental Protocol for Assessing Neuroprotection

Western Blot Analysis for p-tau and p-GSK-3β

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to measure the levels of phosphorylated tau and GSK-3β.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-tau, anti-total tau, anti-p-GSK-3β, anti-total GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction and Quantification: Lyse cells and collect protein extracts. Determine the protein concentration using a BCA assay.[6]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-tau, total tau, p-GSK-3β, total GSK-3β, and a loading control (e.g., β-actin).[6]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies.[6]

  • Detection: Visualize the protein bands using an ECL detection system.[6]

Anti-inflammatory and Other Biological Activities

The versatility of the indazole scaffold extends to the treatment of inflammatory conditions.[8][9][10] Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[10] Some compounds also exhibit inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10]

Beyond these major areas, the indazole core has been explored for a wide range of other biological activities, including antibacterial, antifungal, anti-HIV, and antiarrhythmic effects.[8][9][11]

Quantitative Data on Anti-inflammatory Activity

The following table presents the IC50 values of indazole and its derivatives for the inhibition of COX-2 and IL-1β.

CompoundTargetIC50 (µM)Reference
IndazoleCOX-223.42[10]
5-AminoindazoleCOX-212.32[10]
6-NitroindazoleCOX-219.22[10]
IndazoleIL-1β120.59[10]
5-AminoindazoleIL-1β220.46[10]
6-NitroindazoleIL-1β100.75[10]

Conclusion

The indazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with a broad spectrum of biological activities. Its prominence in oncology, particularly as a core for kinase inhibitors, is well-established with several marketed drugs. Furthermore, emerging research highlights its significant potential in treating neurodegenerative and inflammatory diseases. The ability to readily synthesize a diverse library of derivatives allows for fine-tuning of their pharmacological properties. Future research will undoubtedly continue to uncover new therapeutic applications for this remarkable scaffold, solidifying its importance in the ongoing quest for novel and effective medicines.

References

Derivatization of 1H-Indazole-6-carbonitrile at the N1 Position: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the derivatization of the 1H-indazole-6-carbonitrile core at the N1 position. The strategic functionalization of this scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting N1-substituted indazole derivatives, particularly in the realm of oncology. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key reaction workflows and biological signaling pathways.

Introduction to N1-Derivatization of this compound

The this compound moiety is a privileged scaffold in drug discovery. The presence of the nitrile group at the C6 position offers a versatile handle for further chemical modifications, while the two nitrogen atoms in the pyrazole ring present opportunities for substitution. Derivatization at the N1 position is a common strategy to modulate the physicochemical and pharmacological properties of indazole-based compounds. Regioselective N1-functionalization is often favored under thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2]

N1-substituted indazole derivatives have demonstrated a broad spectrum of biological activities, including potent kinase inhibition, making them attractive candidates for the development of novel therapeutics.[3][4] This guide will focus on the three primary methods of N1-derivatization: alkylation, arylation, and acylation.

N1-Alkylation of this compound

N-alkylation is a widely employed method for introducing a variety of alkyl groups at the N1 position of the indazole ring. The choice of base and solvent system is crucial for achieving high regioselectivity.

Experimental Protocols for N1-Alkylation

Method 1: Sodium Hydride in Tetrahydrofuran

This method is a robust and highly regioselective protocol for the N1-alkylation of indazoles, particularly those with electron-withdrawing groups.[1]

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Potassium Carbonate in Dimethylformamide

This method offers a milder alternative to sodium hydride and is also effective for N1-alkylation.

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as necessary until the reaction is complete.

  • Work-up: Pour the reaction mixture into water.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Quantitative Data for N1-Alkylation
Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Cyano-1H-indazoleAlkyl chlorideK₂CO₃Ethyl Acetate60-88 (N1)[5]
1H-Indazolen-Pentyl bromideNaHTHF5024>99 (N1)[1][2]
1H-Indazolen-Pentyl bromideCs₂CO₃DMFRT1655 (N1)[6]

Note: Data for 5-cyano-1H-indazole is included as a close structural analog to this compound.

N1-Arylation of this compound

The introduction of an aryl group at the N1 position can be achieved through copper-catalyzed cross-coupling reactions.

Experimental Protocol for N1-Arylation

Copper-Catalyzed N-Arylation

This protocol describes a general method for the N-arylation of indazoles using a copper catalyst.[7]

  • Preparation: In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in an appropriate solvent such as DMF or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 100 to 140 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Purification: Filter the mixture through a pad of Celite, wash with the organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.

Quantitative Data for N1-Arylation
Starting MaterialArylating AgentCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
o-chlorinated arylhydrazones-CuI1,10-phenanthrolineKOHDMF12012-4810-70[7]

Note: This data is for the synthesis of N-phenyl-1H-indazoles from arylhydrazone precursors, which is a related transformation.

N1-Acylation of this compound

N-acylation introduces an acyl group at the N1 position, which can serve as a key intermediate for further functionalization or as a final bioactive compound. Regioselective N1-acylation is often achieved, as the N2-acylindazole can isomerize to the more thermodynamically stable N1-isomer.[1][2]

Experimental Protocol for N1-Acylation

Electrochemical N1-Acylation

This modern, base-free method provides high selectivity for the N1 position.[8]

  • Electrochemical Setup: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, dissolve this compound in an appropriate electrolyte solution (e.g., tetrabutylammonium tetrafluoroborate in acetonitrile).

  • Reduction: Apply a constant current to reduce the indazole to its anion.

  • Acylation: Add the acid anhydride (1.5 equiv) to the reaction mixture.

  • Reaction: Continue the electrolysis at a reduced current until the reaction is complete.

  • Work-up: Upon completion, evaporate the solvent.

  • Purification: Purify the residue by column chromatography to isolate the N1-acylated product.

Quantitative Data for N1-Acylation
Starting MaterialAcylating AgentMethodSolventYield (%)Reference
IndazoleAcetic AnhydrideElectrochemicalAcetonitrile82 (N1)[8]
IndazoleBenzoic AnhydrideElectrochemicalAcetonitrile75 (N1)[8]

Biological Significance and Signaling Pathways

N1-substituted indazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4]

Kinase Inhibition

Many N1-functionalized indazoles target key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4] The indazole scaffold often acts as a hinge-binder in the ATP-binding pocket of these kinases.

Kinase_Inhibition_Workflow

Figure 1: General workflow of kinase inhibition.

p53/MDM2 and HIF-1α Signaling Pathways

Some indazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways such as the p53/MDM2 and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.[9][10]

Signaling_Pathways

Figure 2: Modulation of key cancer-related signaling pathways.

Conclusion

The derivatization of this compound at the N1 position is a critical strategy in the development of novel therapeutic agents. This guide has provided a detailed overview of the primary synthetic methodologies for N1-alkylation, N1-arylation, and N1-acylation, supported by experimental protocols and quantitative data. The visualization of the general kinase inhibition mechanism and the modulation of key cancer-related signaling pathways underscores the therapeutic potential of these compounds. Further exploration and optimization of these synthetic routes will undoubtedly lead to the discovery of new and potent drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 6-Halo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyanation of 6-halo-1H-indazoles, a critical transformation for the synthesis of pharmaceutically relevant compounds. The resulting 6-cyano-1H-indazole scaffold is a key building block in the development of various therapeutic agents, particularly kinase inhibitors.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, functionalization at the 6-position of the indazole ring is crucial for modulating the pharmacological activity of these molecules. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be further transformed into amines, amides, or carboxylic acids.[3][4]

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their broad substrate scope and functional group tolerance.[5] The cyanation of aryl and heteroaryl halides offers a direct and efficient route to the corresponding nitriles.[6] This document outlines the key considerations and provides detailed experimental protocols for the successful palladium-catalyzed cyanation of 6-halo-1H-indazoles.

Data Presentation: A Survey of Reaction Conditions

The efficiency of the palladium-catalyzed cyanation of 6-halo-1H-indazoles is influenced by several factors, including the choice of catalyst, ligand, cyanide source, solvent, and base. Below is a summary of typical reaction conditions gleaned from the literature for the cyanation of related heteroaryl halides.

Substrate (Example)Palladium Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
6-Bromo-1H-indazolePd(OAc)₂ (2)dppf (4)Zn(CN)₂ (0.6)-DMAC12012~80-95
6-Chloro-1H-indazolePd₂(dba)₃ (1)cataCXium® A (2)Zn(CN)₂ (0.6)Zn dust (0.2)DMA13018~70-90
6-Bromo-1H-indazolePd(OAc)₂ (2)CM-phos (4)K₄[Fe(CN)₆] (0.5)Na₂CO₃ (0.12)MeCN/H₂O7018~75-95[1]
3-ChloroindazolePalladacycle Precatalyst (0.7)L1 ligand (0.7)K₄[Fe(CN)₆]·3H₂O (0.5)KOAc (0.125)Dioxane/H₂O100195[4]
Heteroaryl Bromide[(allyl)PdCl]₂ (1)DPEphos (2)K₄[Fe(CN)₆] (0.5)Et₂N (2)MeCN/H₂O7512High[6]

Note: Yields are approximate and can vary based on the specific substrate and reaction scale. dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; DMAC = N,N-Dimethylacetamide; DMA = N,N-Dimethylaniline; MeCN = Acetonitrile.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cyanation of 6-halo-1H-indazoles using two common cyanide sources.

Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)

This protocol is adapted from general procedures for the cyanation of heteroaryl halides.

Materials:

  • 6-Bromo-1H-indazole or 6-Chloro-1H-indazole (1.0 mmol)

  • Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 mmol, 2 mol%)

  • N,N-Dimethylacetamide (DMAC) (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask or sealed tube, add 6-halo-1H-indazole (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed DMAC (5 mL) via syringe.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-cyano-1H-indazole.

Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol utilizes a less toxic and more environmentally benign cyanide source.[1][7]

Materials:

  • 6-Bromo-1H-indazole or 6-Chloro-1H-indazole (1.0 mmol)

  • Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)[4]

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • CM-phos (a biarylphosphine ligand) or similar ligand (0.04 mmol, 4 mol%)[1]

  • Sodium Carbonate (Na₂CO₃) (0.12 mmol, 0.12 equiv)[1]

  • Acetonitrile (MeCN) (4 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a screw-cap vial, combine the 6-halo-1H-indazole (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (0.12 mmol).[1][4]

  • Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.[4]

  • Add acetonitrile (4 mL) and degassed water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 70-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-cyano-1H-indazole.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 6-Halo-1H-Indazole, Pd Catalyst, Ligand, Cyanide Source, and Base inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent heat Heat and Stir (70-130 °C) solvent->heat inert->solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT quench Dilute with Organic Solvent & Water cool->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated 6-Cyano-1H-Indazole purify->product

Caption: General workflow for palladium-catalyzed cyanation.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many indazole-based compounds function as kinase inhibitors. 6-Cyano-1H-indazole can serve as a key pharmacophore in the design of such inhibitors that target aberrant signaling pathways in diseases like cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ligand->rtk Binds ras RAS rtk->ras Activates pi3k PI3K rtk->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt akt->transcription response Proliferation, Survival, Angiogenesis transcription->response inhibitor 6-Cyano-1H-Indazole Derivative (Inhibitor) inhibitor->rtk Inhibits (ATP-binding site)

Caption: Inhibition of RTK signaling by an indazole derivative.

Safety Considerations

  • Cyanide Sources: Zinc cyanide and potassium ferrocyanide are toxic. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation and skin contact.

  • Solvents: Many organic solvents used in these reactions (e.g., DMAC, dioxane, acetonitrile) are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • Inert Atmosphere: Reactions are sensitive to air and moisture. Proper inert gas techniques are necessary for optimal results.

Conclusion

The palladium-catalyzed cyanation of 6-halo-1H-indazoles is a powerful and versatile method for the synthesis of key intermediates in drug discovery. By carefully selecting the catalyst, ligand, cyanide source, and reaction conditions, researchers can efficiently access 6-cyano-1H-indazole and its derivatives. The protocols and data provided herein serve as a valuable resource for scientists engaged in the synthesis and development of novel indazole-based therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1H-Indazole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on 1H-indazole-6-carbonitrile derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly through the introduction of aryl and heteroaryl moieties via Suzuki coupling, is a cornerstone of modern drug discovery. This document outlines a detailed protocol for the coupling of a readily available, functionalized indazole, 6-bromo-1H-indazole-3-carbonitrile, with various boronic acids.

Introduction to Suzuki Coupling on Indazoles

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. In the context of drug development, it allows for the modular synthesis of a library of compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies. For indazole derivatives, this reaction is typically employed to couple a halo-indazole with an organoboron reagent. The electron-withdrawing nature of the nitrile group at the 6-position of the indazole ring can influence the reactivity of the molecule, generally facilitating the oxidative addition step of the catalytic cycle.

Proposed Synthetic Workflow

The following workflow outlines the process from starting materials to the final coupled products. The key starting material, 6-bromo-1H-indazole-3-carbonitrile, is commercially available, simplifying the initial steps of the synthetic campaign.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Purification cluster_product Final Product A 6-Bromo-1H-indazole-3-carbonitrile C Reaction Setup: - Pd Catalyst - Base - Solvent - Inert Atmosphere A->C B Aryl/Heteroaryl Boronic Acid B->C D Heating and Monitoring (TLC/LC-MS) C->D E Aqueous Work-up D->E F Column Chromatography E->F G 6-Aryl-1H-indazole-3-carbonitrile F->G

Caption: General workflow for the Suzuki coupling of 6-bromo-1H-indazole-3-carbonitrile.

Experimental Protocol: Suzuki Coupling of 6-Bromo-1H-indazole-3-carbonitrile

This protocol describes a general procedure for the Suzuki coupling of 6-bromo-1H-indazole-3-carbonitrile with a representative arylboronic acid.

Materials:

  • 6-Bromo-1H-indazole-3-carbonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 6-bromo-1H-indazole-3-carbonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent. Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst (2-5 mol%) to the reaction mixture under a stream of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-indazole-3-carbonitrile.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes typical conditions that can be screened for the coupling of 6-bromo-1H-indazole-3-carbonitrile with phenylboronic acid.

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001275-85
2PdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF110880-90
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)901685-95
4Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O (3:1)851870-80

Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific arylboronic acid used.

Catalytic Cycle and Potential Biological Application

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Aryl-1H-indazole- 3-carbonitrile Inhibitor->Akt inhibits

The Versatile Scaffold: 1H-Indazole-6-carbonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the purine ring of ATP. This mimicry allows indazole-based compounds to effectively target the ATP-binding site of numerous protein kinases, making them a cornerstone in the development of targeted cancer therapies. Among the various substituted indazoles, 1H-indazole-6-carbonitrile has emerged as a particularly valuable starting material. The nitrile group at the 6-position offers a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of kinase inhibitors with tunable selectivity and potency. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of kinase inhibitors targeting key oncogenic signaling pathways.

Rationale for Use in Kinase Inhibitor Synthesis

The strategic placement of the carbonitrile group on the 1H-indazole scaffold provides several advantages for drug discovery:

  • Synthetic Versatility: The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The introduction of different substituents at the 6-position allows for fine-tuning of solubility, lipophilicity, and metabolic stability of the final compounds.

  • Exploration of the Solvent-Front Region: Modifications at the 6-position can extend into the solvent-exposed region of the kinase ATP-binding pocket, providing opportunities to enhance potency and selectivity.

  • Established Bioactivity: Numerous kinase inhibitors incorporating the 1H-indazole scaffold have demonstrated significant clinical efficacy, validating its importance as a pharmacophore.[1]

Key Kinase Targets

Derivatives of 1H-indazole have shown inhibitory activity against a broad spectrum of kinases implicated in cancer progression, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[2]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[3]

  • p21-activated kinase 1 (PAK1)[4]

  • Apoptosis signal-regulating kinase 1 (ASK1)[5]

  • Phosphatidylinositol 3-kinase (PI3K)[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitor compounds derived from 1H-indazole precursors.

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile

This protocol describes the initial step to form a key substituted indazole intermediate, which can be further functionalized. While not starting directly from this compound, this procedure is fundamental for creating a common precursor for many kinase inhibitors.

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 3.0 eq).[6]

  • Heat the reaction mixture to reflux and stir for 20 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-1H-indazol-3-amine.[6]

Protocol 2: Suzuki Coupling of 5-Bromo-1H-indazol-3-amine with Arylboronic Acids

This protocol details the palladium-catalyzed Suzuki coupling to introduce aryl substituents at the 5-position of the indazole ring, a common strategy to enhance potency.

Materials:

  • 5-Bromo-1H-indazol-3-amine (from Protocol 1)

  • Arylboronic acid or ester (1.2 eq)

  • PdCl₂(dppf)₂ (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), PdCl₂(dppf)₂ (0.1 eq), and Cs₂CO₃ (2.0 eq).[6]

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-aryl-1H-indazol-3-amine.

Protocol 3: Amide Coupling to Synthesize 1H-Indazole-3-carboxamide Derivatives

This protocol describes the formation of an amide bond at the 3-amino position, a crucial step in the synthesis of many potent kinase inhibitors.

Materials:

  • 5-Aryl-1H-indazol-3-amine (from Protocol 2)

  • Carboxylic acid (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Stirring apparatus

Procedure:

  • Dissolve the 5-aryl-1H-indazol-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final 1H-indazole-3-carboxamide derivative.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 1H-indazole-based kinase inhibitors.

Compound Kinase Target IC₅₀ (nM) Reference
Compound 9d FGFR115.0[2]
Compound 9u FGFR13.3[2]
Compound 10 PI3Kα361[1]
Compound 21 PI3Kα9000[1]
Compound 82a Pim-10.4[7]
Compound 82a Pim-21.1[7]
Compound 82a Pim-30.4[7]
Compound 109 EGFR T790M5.3[7]
Compound 109 EGFR8.3[7]
Compound 106 FGFR12000 ± 400[7]
Compound 106 FGFR2800 ± 300[7]
Compound 106 FGFR34500 ± 1600[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation 5-Bromo-2-fluorobenzonitrile 5-Bromo-2-fluorobenzonitrile 5-Bromo-1H-indazol-3-amine 5-Bromo-1H-indazol-3-amine 5-Bromo-2-fluorobenzonitrile->5-Bromo-1H-indazol-3-amine Protocol 1: Hydrazine Cyclization 5-Aryl-1H-indazol-3-amine 5-Aryl-1H-indazol-3-amine 5-Bromo-1H-indazol-3-amine->5-Aryl-1H-indazol-3-amine Protocol 2: Suzuki Coupling Final Kinase Inhibitor Final Kinase Inhibitor 5-Aryl-1H-indazol-3-amine->Final Kinase Inhibitor Protocol 3: Amide Coupling Kinase Assay Kinase Assay Final Kinase Inhibitor->Kinase Assay Cell-based Assay Cell-based Assay Final Kinase Inhibitor->Cell-based Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell-based Assay->IC50 Determination

Caption: General workflow for the synthesis and evaluation of 1H-indazole-based kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS-MAPK Pathway RAS-MAPK Pathway FGFR->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway Cell Proliferation Cell Proliferation RAS-MAPK Pathway->Cell Proliferation PI3K-AKT Pathway->Cell Proliferation Angiogenesis Angiogenesis PI3K-AKT Pathway->Angiogenesis Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of intervention for indazole-based inhibitors.

Conclusion

This compound and its derivatives are invaluable building blocks in the synthesis of novel kinase inhibitors. The synthetic accessibility and the versatility of the indazole scaffold allow for the creation of large, diverse chemical libraries for high-throughput screening and lead optimization. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery to design and synthesize the next generation of targeted cancer therapeutics. The continued exploration of the chemical space around the 1H-indazole core promises to yield even more potent and selective kinase inhibitors with improved pharmacological properties.

References

Protocol for N-alkylation of 1H-indazole-6-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry and drug development, as the position of the alkyl group on the indazole ring can significantly influence the pharmacological properties of the resulting molecule.[1][2][3] Specifically, 1H-indazole-6-carbonitrile is a valuable starting material for the synthesis of a variety of bioactive compounds. However, the alkylation of the indazole ring presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of N-1 and N-2 regioisomers.[2][4]

The regioselectivity of the N-alkylation is highly dependent on a variety of factors, including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1][5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][3] This stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[3][5] Conversely, kinetically controlled conditions may favor the formation of the N-2 isomer.

This document provides detailed protocols for the selective N-1 and N-2 alkylation of this compound, along with a method that typically yields a mixture of both regioisomers. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to achieving the desired regioselectivity in their synthetic endeavors.

Factors Influencing Regioselectivity

The outcome of the N-alkylation of indazoles is a delicate balance between several competing factors. Understanding these factors is crucial for designing a successful and selective synthesis.

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome Base Base (e.g., NaH, K2CO3, Cs2CO3) N1_Product N-1 Alkylated Indazole (Thermodynamic Product) Base->N1_Product Strong, non-coordinating (e.g., NaH in THF) Base->N1_Product Mixed isomers with weaker bases (e.g., K2CO3) N2_Product N-2 Alkylated Indazole (Kinetic Product) Base->N2_Product Weaker bases can lead to N-2 formation Base->N2_Product Mixed isomers with weaker bases (e.g., K2CO3) Solvent Solvent (e.g., THF, DMF) Solvent->N1_Product Non-polar aprotic (e.g., THF) Solvent->N2_Product Polar aprotic (e.g., DMF) can favor N-2 Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N1_Product Alkylating_Agent->N2_Product Substituents Indazole Substituents (Steric & Electronic Effects) Substituents->N1_Product Electron-withdrawing groups at C-3 can favor N-1 Substituents->N2_Product Steric hindrance at C-7 favors N-2 Temperature Temperature Temperature->N1_Product Higher temperatures can favor thermodynamic product Temperature->N2_Product Lower temperatures can favor kinetic product

Caption: Key factors governing the regioselectivity of indazole N-alkylation.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of this compound under different conditions to selectively obtain the N-1 or N-2 isomer, or a mixture of both.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized to achieve high regioselectivity for the N-1 position by using a strong, non-coordinating base in a non-polar aprotic solvent.[1][3][5] These conditions are believed to favor the formation of the more thermodynamically stable N-1 alkylated product.

Reaction Scheme:

This compound + R-X --(NaH, THF)--> 1-Alkyl-1H-indazole-6-carbonitrile

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, alkyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-1 alkylated product.

Quantitative Data for N-1 Alkylation:

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioYield (%)Reference
This compoundIsobutyl BromideNaH / THF50>95:585[6]
1H-indazole-3-carboxymethyln-Pentyl BromideNaH / THFRT>99:195[1][3]
1H-indazole-3-tert-butyln-Pentyl BromideNaH / THFRT>99:193[1][3]
Protocol 2: Selective N-2 Alkylation

Achieving high selectivity for the N-2 position often requires specific conditions that favor kinetic control or the use of sterically demanding substrates. For instance, substituents at the C-7 position can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[1][5] Another approach involves using a Mitsunobu reaction, which often shows a preference for the N-2 position.[3] A metal-free catalysis system using TfOH and diazo compounds has also been shown to be highly selective for N-2 alkylation.[7]

Method A: Mitsunobu Reaction

Reaction Scheme:

This compound + R-OH --(PPh₃, DIAD, THF)--> 2-Alkyl-2H-indazole-6-carbonitrile

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.

Method B: TfOH-catalyzed Alkylation with Diazo Compounds

Reaction Scheme:

This compound + R-CHN₂ --(TfOH, DCM)--> 2-Alkyl-2H-indazole-6-carbonitrile

Materials:

  • This compound

  • Diazo compound (R-CHN₂)

  • Triflic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv).

  • Cool the mixture to 0 °C and add triflic acid (0.1-0.2 equiv) dropwise.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data for N-2 Alkylation:

Indazole SubstrateAlkylating Agent/MethodBase/Catalyst / SolventTemp (°C)N-2:N-1 RatioYield (%)Reference
1H-indazole-7-NO₂n-Pentyl BromideNaH / THFRT96:488[1][5]
1H-indazole-7-CO₂Men-Pentyl BromideNaH / THFRT>96:491[1][5]
Various IndazolesDiazo CompoundsTfOH / DCMRTup to 100:0Good to Excellent[7]
Protocol 3: Alkylation with Mixed Regioselectivity

In some instances, particularly when using weaker bases like potassium carbonate in polar aprotic solvents such as DMF, the alkylation of indazoles results in a mixture of N-1 and N-2 isomers.[2][6] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable by chromatography.

Reaction Scheme:

This compound + R-X --(K₂CO₃, DMF)--> Mixture of N-1 and N-2 alkylated products

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.

  • Add the alkylating agent (1.1 equiv) to the suspension.

  • Stir the mixture at room temperature or heat as required (e.g., 60 °C) overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Separate the N-1 and N-2 isomers by flash column chromatography.

Quantitative Data for Mixed Regioselectivity:

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioTotal Yield (%)Reference
5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃ / DMFRT44:40 (yields)84[2]
5-cyano-1H-indazoleAlkyl ChlorideK₂CO₃ / (Bmim)BF₄ in EtOAc6088:12>90[8]

Experimental Workflow Visualization

The general workflow for the N-alkylation of this compound is depicted in the following diagram.

G Start Start: This compound Reaction_Setup Reaction Setup: - Add Indazole & Solvent - Inert Atmosphere Start->Reaction_Setup Base_Addition Base Addition: - Add Base (e.g., NaH, K2CO3) - Stir Reaction_Setup->Base_Addition Alkylating_Agent_Addition Alkylation: - Add Alkylating Agent (R-X) - Stir at specified temperature Base_Addition->Alkylating_Agent_Addition Monitoring Reaction Monitoring: - TLC / LC-MS Alkylating_Agent_Addition->Monitoring Monitoring->Alkylating_Agent_Addition Incomplete Workup Workup: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Product Final Product(s): N-1 and/or N-2 Alkylated Indazole Purification->Product

Caption: General experimental workflow for the N-alkylation of this compound.

References

Application of 1H-Indazole-6-carbonitrile in Oncology Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The compound 1H-indazole-6-carbonitrile serves as a pivotal structural motif and a versatile synthetic intermediate in the discovery and development of novel oncology therapeutics.[1] While not typically employed as a standalone therapeutic agent, its rigid bicyclic system, featuring both a hydrogen bond donor and acceptor, makes it an ideal scaffold for designing potent and selective kinase inhibitors. The carbonitrile group at the 6-position offers a valuable handle for further chemical modifications, enabling the synthesis of diverse libraries of indazole derivatives.[2]

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds, including several FDA-approved anti-cancer drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor).[3][4] The primary application of this compound in oncology is as a foundational building block for the synthesis of these more complex and potent derivatives that target key signaling pathways implicated in cancer progression.

Derivatives of this compound have been extensively explored as inhibitors of various protein kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase Bcr-Abl.[5][6][7] The mechanism of action for many of these derivatives involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[8]

This document provides an overview of the application of this compound in oncology drug discovery, with a focus on its derivatives. It includes a summary of their inhibitory activities against various cancer-related kinases and cancer cell lines, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various indazole derivatives, synthesized using this compound or related indazole precursors, against key oncological targets and cancer cell lines.

Table 1: Inhibitory Activity of Indazole Derivatives against Oncogenic Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
1H-Indazol-3-amine DerivativesFGFR1< 4.1[5]
1H-Indazol-3-amine DerivativesFGFR22.0[5]
1H-Indazole DerivativesPim-13 - 11[5]
1H-Indazole DerivativesPim-23 - 70[5]
1H-Indazole DerivativesPim-33 - 70[5]
1H-Indazole-3-carboxamide DerivativesGSK-3β350[5]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole DerivativesFGFR30.2 - 69.1[9]
1H-Indazol-3-amine DerivativesBcr-Abl (wild type)14[9]
1H-Indazol-3-amine DerivativesBcr-Abl (T315I mutant)450[9]

Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
(E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (2f)4T1 (Breast Cancer)0.23[10][11]
Compound 2fHepG2 (Liver Cancer)0.80[4]
Compound 2fMCF-7 (Breast Cancer)0.34[4]
1H-indazole-3-amine Derivative (6o)K562 (Chronic Myeloid Leukemia)5.15[12]
1H-indazole-3-amine Derivative (6o)A549 (Lung Cancer)>40[12]
1H-indazole-3-amine Derivative (6o)PC-3 (Prostate Cancer)26.4[12]
1H-indazole-3-amine Derivative (6o)Hep-G2 (Liver Cancer)17.5[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of indazole derivatives in oncology drug discovery.

Kinase Inhibition Assay (Generic Luminescence-Based Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant Kinase (e.g., VEGFR2, FGFR1, EGFR)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Assay Buffer

  • Test Compound (e.g., an indazole derivative) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer to the desired concentrations. Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add the test compound dilutions or vehicle (DMSO) to the wells of the assay plate.

    • Add the kinase to all wells except the "no enzyme" control wells.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[6]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.[6]

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • The percent inhibition is calculated relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test Compound (e.g., an indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]

    • Incubate the plate at 37°C for 3 hours.[13]

  • Formazan Solubilization:

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in oncology drug discovery.

cluster_synthesis Synthesis of Indazole Derivatives cluster_screening Screening Cascade 1H_indazole_6_carbonitrile This compound Chemical_Modification Chemical Modification (e.g., Suzuki Coupling) 1H_indazole_6_carbonitrile->Chemical_Modification Indazole_Derivatives Library of Indazole Derivatives Chemical_Modification->Indazole_Derivatives Kinase_Assay In Vitro Kinase Assay Indazole_Derivatives->Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay Kinase_Assay->Cell_Viability_Assay Lead_Compound Lead Compound Cell_Viability_Assay->Lead_Compound

Caption: Drug discovery workflow for indazole derivatives.

cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR P-VEGFR (Active) VEGFR->P_VEGFR Dimerization & Autophosphorylation Indazole_Derivative Indazole Derivative Indazole_Derivative->VEGFR Inhibits ATP ATP ATP->VEGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response Promotes

Caption: Inhibition of VEGFR signaling by indazole derivatives.

cluster_assay Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, ATP, Substrate, and Inhibitor Prepare_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete Remaining ATP Kinase_Reaction->Stop_Reaction Generate_Signal Add Detection Reagent (Luminescence) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase assay.

References

Application Notes and Protocols: Synthesis of 1H-Indazole-6-carboxamide from 1H-Indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1H-indazole-6-carboxamide, a valuable building block in medicinal chemistry, from its nitrile precursor, 1H-indazole-6-carbonitrile. The featured method is a selective and efficient NaOH-catalyzed hydration of the nitrile. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Specifically, indazole carboxamides have garnered significant attention in drug discovery for their diverse biological activities, including their roles as inhibitors of enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1). The conversion of readily available indazole carbonitriles to their corresponding carboxamides is a key synthetic transformation. This document outlines a reliable and straightforward protocol for the selective hydrolysis of this compound to 1H-indazole-6-carboxamide, a method that is both high-yielding and avoids the common side-product formation of the corresponding carboxylic acid.

Reaction Scheme

The synthesis involves the direct hydration of the nitrile functional group of this compound to the primary amide, 1H-indazole-6-carboxamide, catalyzed by sodium hydroxide.

G cluster_0 cluster_1 This compound 1H-indazole-6-carboxamide This compound->1H-indazole-6-carboxamide   NaOH, H2O, IPA, 60 °C   

Figure 1. Reaction scheme for the synthesis of 1H-indazole-6-carboxamide.

Experimental Protocol

This protocol is adapted from a general method for the NaOH-mediated hydration of organonitriles.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Reagents: Add isopropyl alcohol (IPA) to the flask to dissolve the starting material. Then, add an aqueous solution of sodium hydroxide (NaOH, 1.0 eq.).

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the isopropyl alcohol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1H-indazole-6-carboxamide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 1H-indazole-6-carboxamide. The yield is based on analogous transformations of heteroaromatic nitriles.[1][2][3]

ParameterValue
Starting MaterialThis compound
Product1H-Indazole-6-carboxamide
CatalystSodium Hydroxide (NaOH)
SolventIsopropyl Alcohol (IPA) / Water
Reaction Temperature60 °C
Reaction Time12-24 hours (monitor by TLC)
Expected Yield Moderate to Good (60-90%)
Appearance Off-white to pale yellow solid
Melting Point (°C) Not specifically reported, related indazole-3-carboxamides melt in the range of 145-230 °C
¹H NMR (DMSO-d₆, ppm) Expected signals: Aromatic protons (δ 7.0-8.5), NH₂ protons (broad singlet), and NH of indazole (broad singlet)
IR (cm⁻¹) Expected characteristic peaks: N-H stretching (amide and indazole), C=O stretching (amide)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1H-indazole-6-carboxamide.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: this compound react Add NaOH, IPA, H₂O Heat to 60 °C start->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool evap_ipa Evaporate IPA cool->evap_ipa extract Aqueous Work-up (H₂O, EtOAc Extraction) evap_ipa->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, IR, MP) purify->characterize end Product: 1H-Indazole-6-carboxamide characterize->end

Figure 2. Workflow for the synthesis of 1H-indazole-6-carboxamide.

Discussion

The NaOH-catalyzed hydration of nitriles is a robust and selective method for the preparation of primary amides.[2][3] This approach is particularly advantageous as it often proceeds under relatively mild conditions and minimizes the over-hydrolysis to the carboxylic acid, which can be a significant side reaction under harsh acidic or basic conditions. The use of isopropyl alcohol as a co-solvent enhances the solubility of the organic substrate in the aqueous basic medium.

The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time and prevent potential side reactions. Purification of the final product is typically straightforward, with column chromatography or recrystallization yielding the desired 1H-indazole-6-carboxamide in high purity.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 1H-indazole-6-carboxamide from this compound. The described NaOH-catalyzed hydration method is efficient and selective, offering a reliable route to this important medicinal chemistry building block. The provided experimental details, data summary, and workflow diagram are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

Application Notes and Protocols for 1H-Indazole-6-carbonitrile in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific agricultural applications of 1H-indazole-6-carbonitrile is limited in publicly available scientific literature. The following application notes and protocols are based on the established potential of the broader class of indazole derivatives in agricultural chemistry and provide a framework for the evaluation of this compound as a potential agrochemical.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2] this compound, a member of this class, is recognized as a versatile building block in chemical synthesis.[3] Its unique structure, featuring a bicyclic aromatic ring system and a reactive carbonitrile group, makes it a candidate for exploration in the development of novel agrochemicals.[3] This document outlines potential applications and provides detailed experimental protocols for screening and characterizing the agricultural potential of this compound and its derivatives.

Potential Agricultural Applications

Based on the known bioactivities of related indazole compounds, this compound could be investigated for the following applications:

  • Fungicide: Indazole derivatives have shown efficacy against various plant pathogenic fungi.[2][4] The indazole core can serve as a pharmacophore to inhibit fungal growth.

  • Herbicide: Certain indazole derivatives have been developed as herbicides, indicating the potential of the scaffold to interfere with plant-specific biological pathways.[5]

  • Insecticide: While less common, the diverse biological activities of indazoles suggest that derivatives could be developed with insecticidal properties.

Synthesis of this compound Derivatives

The synthesis of a diverse library of derivatives is crucial for structure-activity relationship (SAR) studies. A general synthetic pathway for creating analogues of this compound is presented below.

start Substituted 2-Nitrotoluene step1 Oxidation start->step1 step2 Substituted 2-Nitrobenzaldehyde step1->step2 step3 Condensation with Hydrazine step2->step3 step4 Indazole Precursor step3->step4 step5 Cyanation step4->step5 end This compound Derivatives step5->end

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Hypothetical Derivative

This protocol describes a plausible route for synthesizing a derivative of this compound for agrochemical screening.

  • Step 1: Oxidation of Substituted 2-Nitrotoluene.

    • Dissolve the starting substituted 2-nitrotoluene in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent (e.g., chromium trioxide) portion-wise while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the substituted 2-nitrobenzaldehyde.

  • Step 2: Condensation with Hydrazine.

    • Dissolve the substituted 2-nitrobenzaldehyde in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated indazole precursor by filtration.

  • Step 3: Cyanation.

    • Suspend the indazole precursor in a suitable solvent (e.g., DMF).

    • Add a cyanide source (e.g., copper(I) cyanide) and heat the mixture under reflux for 8-12 hours.

    • Cool the reaction to room temperature, pour into an aqueous solution of ferric chloride and hydrochloric acid, and stir.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the desired this compound derivative.

Antifungal Activity Screening

Data Presentation: Hypothetical Antifungal Efficacy

The following table illustrates how quantitative data from antifungal assays could be presented. The values are hypothetical and for demonstration purposes only.

Compound IDTarget FungusEC50 (µg/mL)Mycelial Growth Inhibition (%) at 50 µg/mL
This compoundBotrytis cinerea25.578
Derivative ABotrytis cinerea12.392
Derivative BBotrytis cinerea>10015
This compoundFusarium oxysporum48.265
Derivative AFusarium oxysporum22.185
Derivative BFusarium oxysporum>10020
Positive Control (e.g., Carbendazim)Botrytis cinerea5.898
Positive Control (e.g., Carbendazim)Fusarium oxysporum8.295
Experimental Protocol: In Vitro Antifungal Bioassay

This protocol details a method for assessing the in vitro antifungal activity of test compounds against phytopathogenic fungi.[6]

  • Preparation of Fungal Cultures:

    • Culture the selected fungal species (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.

  • Preparation of Test Solutions:

    • Dissolve the test compounds (this compound and its derivatives) in a suitable solvent (e.g., DMSO) to prepare a stock solution of 10 mg/mL.

    • Prepare serial dilutions of the stock solution to obtain final test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in molten PDA. The final DMSO concentration should not exceed 1% (v/v).

  • Mycelial Growth Inhibition Assay:

    • Pour the PDA medium containing the test compounds into sterile Petri dishes.

    • Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

    • Use a plate containing PDA with the solvent as a negative control and a plate with a commercial fungicide as a positive control.

    • Incubate the plates at 25°C in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the fungal colony in the control group and DT is the average diameter of the fungal colony in the treatment group.

    • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

start Prepare Fungal Cultures (e.g., on PDA) step1 Prepare Test Compound Stock Solutions (in DMSO) start->step1 step2 Prepare Serial Dilutions in Molten PDA step1->step2 step3 Pour Plates and Inoculate with Fungal Plugs step2->step3 step4 Incubate at 25°C step3->step4 step5 Measure Colony Diameter step4->step5 end Calculate Mycelial Growth Inhibition and EC50 step5->end

Caption: Workflow for in vitro antifungal bioassay.

Herbicidal Activity Screening

Data Presentation: Hypothetical Herbicidal Efficacy

The following table is an example of how to present data from a primary herbicidal screening. The values are hypothetical.

Compound IDApplication Rate ( kg/ha )Weed SpeciesPre-emergence Injury (%)Post-emergence Injury (%)
This compound1.0Amaranthus retroflexus6045
Derivative C1.0Amaranthus retroflexus8570
Derivative D1.0Amaranthus retroflexus2010
This compound1.0Echinochloa crus-galli5035
Derivative C1.0Echinochloa crus-galli7560
Derivative D1.0Echinochloa crus-galli155
Positive Control (e.g., Glyphosate)1.0Amaranthus retroflexus9598
Positive Control (e.g., Glyphosate)1.0Echinochloa crus-galli9095
Experimental Protocol: Primary Herbicidal Screening

This protocol provides a method for the initial evaluation of the herbicidal activity of test compounds on representative weed species.[7]

  • Plant Material:

    • Sow seeds of selected weed species (e.g., a dicot like Amaranthus retroflexus and a monocot like Echinochloa crus-galli) in pots containing a standard potting mix.

    • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired application rate.

  • Pre-emergence Application:

    • Apply the test solution uniformly to the soil surface of the pots immediately after sowing the weed seeds.

    • Water the pots as needed.

    • Assess the percentage of injury (e.g., chlorosis, necrosis, stunting) 14-21 days after treatment compared to an untreated control.

  • Post-emergence Application:

    • Apply the test solution to the foliage of the weed seedlings at the 2-3 leaf stage.

    • Assess the percentage of injury 14-21 days after treatment compared to an untreated control.

start Sow Weed Seeds in Pots pre_app Pre-emergence Application start->pre_app grow Grow Plants in Controlled Environment start->grow pre_app->grow assess_pre Assess Pre-emergence Injury pre_app->assess_pre post_app Post-emergence Application assess_post Assess Post-emergence Injury post_app->assess_post grow->post_app end Data Analysis and Efficacy Determination assess_pre->end assess_post->end

Caption: Workflow for primary herbicidal screening.

Insecticidal Activity Screening

Data Presentation: Hypothetical Insecticidal Efficacy

The following table illustrates the presentation of data from an insecticidal assay. The values are hypothetical.

Compound IDTarget InsectApplication MethodLC50 (ppm)Mortality (%) at 100 ppm (48h)
This compoundMyzus persicaeLeaf-dip15040
Derivative EMyzus persicaeLeaf-dip5585
Derivative FMyzus persicaeLeaf-dip>50010
This compoundSpodoptera lituraDiet incorporation22030
Derivative ESpodoptera lituraDiet incorporation8075
Derivative FSpodoptera lituraDiet incorporation>5005
Positive Control (e.g., Imidacloprid)Myzus persicaeLeaf-dip1298
Positive Control (e.g., Chlorantraniliprole)Spodoptera lituraDiet incorporation599
Experimental Protocol: Insecticidal Bioassay

This protocol describes a general method for evaluating the insecticidal activity of test compounds against a common agricultural pest.[8][9][10]

  • Insect Rearing:

    • Maintain a healthy culture of the target insect species (e.g., aphids, caterpillars) on their respective host plants or artificial diet under controlled environmental conditions.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compounds in a suitable solvent and make serial dilutions with water containing a surfactant.

  • Bioassay Method (Leaf-dip for Aphids):

    • Excise leaves from the host plant and dip them in the test solutions for 30 seconds.

    • Allow the leaves to air dry and then place them in a Petri dish with a moist filter paper.

    • Transfer a known number of insects (e.g., 10 adult aphids) onto each treated leaf.

    • Seal the Petri dishes and incubate them under the same conditions as the insect culture.

    • Record the number of dead insects at 24 and 48 hours after treatment.

    • Calculate the mortality percentage, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value (the concentration that causes 50% mortality).

start Rear Healthy Insect Cultures step1 Prepare Test Compound Solutions start->step1 step2 Treat Host Plant Material (e.g., Leaf-dip) step1->step2 step3 Infest with a Known Number of Insects step2->step3 step4 Incubate under Controlled Conditions step3->step4 step5 Assess Mortality at 24h and 48h step4->step5 end Calculate Mortality (%) and LC50 step5->end

Caption: Workflow for a leaf-dip insecticidal bioassay.

Potential Mode of Action

The mode of action of indazole derivatives in agricultural applications can be diverse. For antifungal activity, they may inhibit specific enzymes in the fungal cell, such as succinate dehydrogenase or cytochrome P450-dependent enzymes.[11] For herbicidal effects, they might interfere with amino acid synthesis, photosynthesis, or auxin signaling.[5] The nitrile group in this compound could also play a role in its bioactivity, as nitriles are present in some natural and synthetic bioactive molecules. Further research, including transcriptomics, proteomics, and molecular docking studies, would be necessary to elucidate the specific mode of action of this compound and its derivatives.

compound This compound Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Disruption of a Key Metabolic or Signaling Pathway target->pathway effect Observed Phenotype (e.g., Fungal Death, Weed Growth Inhibition) pathway->effect

Caption: Logical relationship for determining the mode of action.

Conclusion

While specific data on the agricultural applications of this compound are not yet widely available, the established bioactivities of the indazole scaffold suggest that this compound and its derivatives are promising candidates for the development of new agrochemicals. The protocols and frameworks provided in this document offer a starting point for researchers to systematically evaluate their potential as fungicides, herbicides, and insecticides. Further synthesis of analogues and comprehensive biological screening are warranted to unlock the full potential of this chemical class in agriculture.

References

Application Notes and Protocols: Synthesis of 1H-Indazole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 1H-indazole-6-carbonitrile derivatives, which are key structural motifs in many pharmacologically active compounds. The protocols outlined below are based on established synthetic methodologies for indazole formation, particularly the reaction of ortho-halobenzonitriles with hydrazine hydrate.

Introduction

1H-indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties. Their structural resemblance to purines allows them to function as effective kinase inhibitors, making them a focal point in drug discovery and development. This document details a reliable method for the synthesis of this compound, a versatile intermediate for the elaboration into more complex molecular architectures.

Experimental Protocols

Synthesis of this compound from 4-Fluoro-3-formylbenzonitrile

This protocol describes the synthesis of the parent this compound ring system via a cyclization reaction between 4-fluoro-3-formylbenzonitrile and hydrazine.

Materials:

  • 4-Fluoro-3-formylbenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-3-formylbenzonitrile (1.0 eq) in n-butanol (10 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
ParameterValueReference
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Off-white solid[1]
Melting Point 128-135 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.70 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H)[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 140.26, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18[2]
Purity (HPLC) ≥ 95%[1]
Table 2: Synthesis and Characterization of Substituted this compound Derivatives
DerivativeStarting MaterialReagents and ConditionsYield (%)Melting Point (°C)Key Spectroscopic Data
3-Phenyl-1H-indazole-6-carbonitrile Benzaldehyde N-tosylhydrazone and 4-nitrobenzonitrileCs₂CO₃, DMF, 80 °CNot specified-¹H NMR (400 MHz, CDCl₃): δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H).[2]
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate Not specifiedNot specifiedNot specified-Molecular Formula: C₁₀H₆BrN₃O₂.[3]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluoro-3-formylbenzonitrile 4-Fluoro-3-formylbenzonitrile Cyclization Cyclization 4-Fluoro-3-formylbenzonitrile->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Solvent Removal Solvent Removal Cyclization->Solvent Removal n-Butanol, Reflux Extraction Extraction Solvent Removal->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Signaling Pathway

Many 1H-indazole derivatives function as potent inhibitors of various protein kinases involved in cancer cell signaling. A prominent example is their activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key drivers of angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR/PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Indazole 1H-Indazole Derivatives Indazole->VEGFR VEGF VEGF/PDGF VEGF->VEGFR

Caption: Inhibition of VEGFR/PDGFR signaling by 1H-indazole derivatives.

References

Application Notes and Protocols for 1H-indazole-6-carbonitrile in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-indazole-6-carbonitrile and its derivatives in the synthesis of advanced materials. The unique electronic and structural properties of the indazole ring system make it a valuable building block for high-performance polymers and materials for organic electronics.

Section 1: Application in High-Performance Aromatic Polyamides

1.1. Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid heterocyclic units, such as the indazole moiety, into the polymer backbone can further enhance these properties. This compound, after conversion to its corresponding diamine or dicarboxylic acid derivative, can be used as a monomer in the synthesis of novel aromatic polyamides with tailored properties. The nitrile group offers a versatile handle for further chemical modification.

1.2. Potential Advantages of Indazole-Containing Polyamides

  • Enhanced Thermal Stability: The rigid, aromatic structure of the indazole ring contributes to a high glass transition temperature (Tg) and decomposition temperature.

  • Improved Mechanical Properties: The introduction of the indazole unit can increase the tensile strength and modulus of the resulting polyamide fibers and films.

  • Increased Solubility: In some cases, the incorporation of heterocyclic monomers can improve the solubility of aromatic polyamides in organic solvents, facilitating processing.

  • Functionalization: The nitrile group on the this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing reactive sites for cross-linking or post-polymerization modification.

1.3. Experimental Protocol: Synthesis of a Polyamide from 1H-indazole-6-dicarboxylic acid and an Aromatic Diamine

This protocol describes a general method for the low-temperature solution polycondensation to synthesize a polyamide.

Materials:

  • 1H-indazole-6-dicarboxylic acid (can be synthesized from this compound by hydrolysis)

  • 4,4'-Oxydianiline (ODA) or other aromatic diamine

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating mantle with temperature controller

  • Blender or homogenizer

  • Vacuum oven

Procedure:

  • Drying: Dry the 1H-indazole-6-dicarboxylic acid and aromatic diamine in a vacuum oven at 80°C overnight. Anhydrous CaCl₂ should be dried at 200°C for 4 hours.

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the 1H-indazole-6-dicarboxylic acid (1 equivalent), the aromatic diamine (1 equivalent), and CaCl₂ (10 wt% of the solvent) in anhydrous NMP.

  • Polycondensation: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (2 equivalents) and then triphenyl phosphite (2 equivalents) dropwise with vigorous stirring.

  • Polymerization: After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 3 hours. The solution will become viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution slowly into a blender containing methanol to precipitate the polyamide.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvents and reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 100°C until a constant weight is achieved.

1.4. Characterization

The synthesized polyamide can be characterized by various techniques:

  • FTIR Spectroscopy: To confirm the formation of the amide linkages.

  • NMR Spectroscopy: To determine the polymer structure.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Tensile Testing: To measure mechanical properties of films or fibers cast from the polymer solution.

1.5. Data Presentation: Thermal and Mechanical Properties of Related Aromatic Polyamides

Polymer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Poly(m-phenylene isophthalamide) (Nomex®)270-280450~83~2.1
Polyamide with Thiazole units>300>450100-1203.0-3.5
Polyamide with Oxadiazole units290-320480-52090-1102.5-3.0
Polyamide with Benzimidazole units>350>500110-1303.2-3.8

Diagram of Polyamide Synthesis Workflow

Polyamide_Synthesis Monomers Monomers (1H-indazole-6-dicarboxylic acid, Aromatic Diamine) Reaction_Setup Dissolution in Reaction Flask Monomers->Reaction_Setup Solvent Anhydrous NMP + CaCl₂ Solvent->Reaction_Setup Polycondensation Low-Temperature Polycondensation Reaction_Setup->Polycondensation Add Reagents Reagents Pyridine & TPP Reagents->Polycondensation Polymer_Solution Viscous Polymer Solution Polycondensation->Polymer_Solution Precipitation Precipitation in Methanol Polymer_Solution->Precipitation Polymer_Solid Solid Polyamide Precipitation->Polymer_Solid Purification Washing with Methanol & Water Polymer_Solid->Purification Purified_Polymer Purified Polyamide Purification->Purified_Polymer Drying Vacuum Drying Purified_Polymer->Drying Final_Product High-Performance Polyamide Drying->Final_Product

Caption: Workflow for the synthesis of a high-performance polyamide.

Section 2: Application in Organic Electronics - Organic Light-Emitting Diodes (OLEDs)

2.1. Introduction

The unique electronic properties of the indazole ring, including its electron-donating or -accepting nature depending on substitution, make it an attractive scaffold for materials used in organic light-emitting diodes (OLEDs). This compound and its derivatives can be incorporated into host materials, emitter materials, or charge-transporting layers to tune the performance of OLED devices. The nitrile group can act as an electron-withdrawing group, which can be beneficial for electron transport materials.

2.2. Potential Roles of Indazole Derivatives in OLEDs

  • Host Materials: Indazole-containing molecules can be designed to have a high triplet energy, making them suitable as hosts for phosphorescent emitters, preventing energy back-transfer and improving device efficiency.

  • Emitter Materials (Dopants): By modifying the substituents on the indazole ring, the emission color of the molecule can be tuned across the visible spectrum.

  • Electron Transport Layer (ETL) Materials: The electron-deficient nature of the pyrazole part of the indazole ring, especially when combined with electron-withdrawing groups like a nitrile, can facilitate electron transport.

  • Hole Transport Layer (HTL) Materials: By attaching electron-donating groups to the indazole core, materials suitable for hole transport can be designed.

2.3. Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of an OLED device by thermal evaporation in a high-vacuum system.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material (e.g., a carbazole-based host)

  • Indazole-based emitter dopant (synthesized from this compound)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • Organic solvents for cleaning (acetone, isopropanol)

  • Deionized water

Equipment:

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning station (ultrasonic bath)

  • UV-ozone cleaner

  • Glovebox with an inert atmosphere (N₂)

  • Source measure unit (SMU) and photodetector for device characterization

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: Transfer the substrates to the high-vacuum thermal evaporation chamber. Deposit the organic layers sequentially without breaking the vacuum:

    • HIL (e.g., HAT-CN, 10 nm)

    • HTL (e.g., TAPC, 40 nm)

    • Emissive Layer (EML): Co-evaporate the host material and the indazole-based emitter dopant (e.g., 10 wt% doping concentration, 20 nm total thickness).

    • ETL (e.g., TPBi, 30 nm)

  • Cathode Deposition: Deposit the EIL (e.g., LiF, 1 nm) followed by the Al cathode (100 nm).

  • Encapsulation: Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the device from oxygen and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.

2.4. Data Presentation: Electroluminescence Performance of OLEDs with Related Heterocyclic Emitters

As specific data for OLEDs employing this compound derivatives is limited, this table presents the performance of OLEDs with other nitrogen-containing heterocyclic emitters to provide a comparative context.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Emission Color
CBPIr(ppy)₃ (Phosphorescent)~20~70>100,000Green
mCPFIrpic (Phosphorescent)~25~50>10,000Blue
Carbazole-basedTADF Emitter (Fluorescent)~29~80>50,000Sky-Blue
Benzimidazole-basedBlue Emitter (Fluorescent)~5~4~3,000Deep-Blue

Diagram of OLED Fabrication Workflow

OLED_Fabrication Start Start Substrate_Cleaning ITO Substrate Cleaning (Ultrasonication) Start->Substrate_Cleaning UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone Vacuum_Chamber Transfer to High-Vacuum Evaporation Chamber UV_Ozone->Vacuum_Chamber HIL_Deposition HIL Deposition Vacuum_Chamber->HIL_Deposition HTL_Deposition HTL Deposition HIL_Deposition->HTL_Deposition EML_Deposition EML Co-evaporation (Host + Indazole Dopant) HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition EIL & Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation (Glovebox) Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization End End Characterization->End

Caption: Workflow for the fabrication of a multilayer OLED device.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1H-indazole-6-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic strategies for 1H-indazoles that can be adapted for this compound include the palladium-catalyzed cyanation of a halogenated indazole precursor (e.g., 6-bromo-1H-indazole), and the cyclization of appropriately substituted phenylhydrazines. The palladium-catalyzed cyanation is often preferred due to its relatively mild conditions and tolerance of various functional groups.[1] Another approach involves the diazotization of a substituted aniline, such as 4-amino-3-methylbenzonitrile, followed by cyclization.

Q2: What are the most common side products encountered in the synthesis of this compound?

A2: The formation of the undesired 2H-indazole-6-carbonitrile isomer is a common issue in indazole synthesis.[2] In palladium-catalyzed cross-coupling reactions, byproducts such as dehalogenated starting material and homocoupling products of the cyanide source or the indazole can also be observed.[3] If starting from a substituted aniline, incomplete cyclization can lead to hydrazone impurities.[4]

Q3: How can I differentiate between the 1H- and 2H-indazole isomers?

A3: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton on the nitrogen-bearing ring can differ. Chromatographic techniques like HPLC can also be effective in separating the two isomers, and their distinct UV-Vis spectra can aid in identification.[2]

Q4: Can the cyano group be introduced at a different stage of the synthesis?

A4: Yes, it is possible to introduce the cyano group at different stages. One strategy is to start with a precursor that already contains the nitrile functionality, such as 4-amino-3-methylbenzonitrile. Alternatively, the indazole core can be synthesized first, followed by the introduction of the cyano group via a nucleophilic aromatic substitution or a palladium-catalyzed cyanation of a halogenated indazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Palladium-Catalyzed Cyanation

Q: My palladium-catalyzed cyanation of 6-bromo-1H-indazole is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in palladium-catalyzed cyanation reactions can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor quality of reagents.

Troubleshooting Workflow for Low Conversion in Cyanation Reactions

G start Low Yield Observed catalyst Check Catalyst/Ligand System start->catalyst base Evaluate Base and Solvent start->base reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions (Temp., Time) start->conditions optimize Systematically Optimize Conditions catalyst->optimize base->optimize reagents->optimize conditions->optimize protect Consider N-H Protection (e.g., BOC) optimize->protect If still low yield end Improved Yield optimize->end Successful protect->end

Caption: Troubleshooting workflow for low yield in cyanation reactions.

Optimization of Reaction Parameters:

The choice of catalyst, ligand, base, and solvent are critical. Below is a table summarizing key parameters to consider for optimization.

ParameterRecommendationRationale
Catalyst Pd(dba)₂, Pd(OAc)₂Commonly used and effective palladium sources.
Ligand Xantphos, dppfBulky electron-rich phosphine ligands can improve catalytic activity.
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]Zinc cyanide is often less toxic and can give good results. Potassium ferrocyanide is a non-toxic alternative.[1]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, DMAc, DioxaneAprotic polar solvents are generally preferred.
Temperature 80-120 °CHigher temperatures may be required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.[1]
Issue 2: Formation of Impurities

Q: I am observing significant amounts of dehalogenated starting material and some homocoupling byproducts in my reaction mixture. How can I minimize these?

A: The formation of these byproducts is a common challenge in cross-coupling reactions.

Strategies to Minimize Byproduct Formation:

ByproductPotential CauseMitigation Strategy
Dehalogenation Presence of a proton source (e.g., water).Use anhydrous solvents and reagents. Ensure the base is anhydrous.[3]
Homocoupling Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere.[3]
2H-Isomer Formation Thermodynamic vs. kinetic control.The 1H-tautomer is generally more thermodynamically stable. Careful selection of the base and solvent can influence the regioselectivity.[2][5]
Issue 3: Difficulty in Product Purification

Q: The crude product is difficult to purify. What are the recommended purification methods for this compound?

A: A combination of chromatographic and crystallization techniques is often effective.

Purification Strategy:

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities.

  • Column Chromatography: Silica gel column chromatography is a common method to separate the desired product from non-polar impurities and any remaining starting material. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: For final purification to obtain a high-purity solid, crystallization is recommended. Screening for a suitable solvent system is crucial.[6]

Solvent Screening for Crystallization:

Solvent/SystemObservation
Methanol/Water Good for inducing crystallization of polar compounds.
Ethanol Often a good solvent for indazole derivatives.
Ethyl Acetate/Heptane A less polar system that can be effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for palladium-catalyzed cyanation of aryl halides.

Experimental Workflow for this compound Synthesis

G start Start: 6-Bromo-1H-indazole reagents Add Pd(dba)₂, Xantphos, Zn(CN)₂, and DMAc start->reagents degas Degas with Argon reagents->degas heat Heat at 120 °C for 12-24 h degas->heat workup Aqueous Work-up heat->workup extract Extract with Ethyl Acetate workup->extract purify Column Chromatography extract->purify end End: this compound purify->end

References

Technical Support Center: Palladium-Catalyzed Indazole Cyanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed cyanation of indazoles. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the palladium-catalyzed cyanation of indazoles?

A1: The primary side reactions encountered are:

  • Homocoupling: Dimerization of the haloindazole starting material to form a bi-indazole species.

  • Hydrodehalogenation: Replacement of the halide on the indazole ring with a hydrogen atom.[1]

  • Nitrile Hydrolysis: Conversion of the desired cyanoindazole product to the corresponding carboxamide or carboxylic acid.

  • N-Arylation (for N-unprotected indazoles): A Buchwald-Hartwig type coupling reaction where the aryl halide reacts with the N-H of the indazole, leading to the formation of an N-arylindazole byproduct.

Q2: My reaction is sluggish and gives a low yield of the desired cyanoindazole. What are the potential causes?

A2: Low yields can stem from several factors:

  • Catalyst Deactivation: Excess cyanide ions can poison the palladium catalyst.[2] Using a less soluble cyanide source like Zn(CN)₂ or a slow-release source like K₄[Fe(CN)₆] can mitigate this.[2]

  • Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. Ensure proper activation protocols are followed.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides and iodides. Higher temperatures and more active catalyst systems may be required.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical. Systematic optimization of these parameters is often necessary.

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: Homocoupling is often promoted by reaction conditions that favor the reductive elimination of two aryl groups from the palladium center. To minimize this:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can disfavor the formation of the diarylpalladium intermediate required for homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cyanation.

  • Cyanide Source Concentration: Ensuring a sufficient concentration of the cyanide source can promote the desired transmetalation step over the competing homocoupling pathway.

Q4: What is the best approach to prevent hydrodehalogenation?

A4: Hydrodehalogenation typically arises from the presence of a hydride source that intercepts a key intermediate in the catalytic cycle. To avoid this:

  • Solvent and Base Selection: Avoid using protic solvents or bases that can act as hydride donors. Anhydrous solvents and non-protic bases are recommended.

  • Moisture Control: Rigorously exclude water from the reaction mixture, as it can be a source of protons that lead to hydride formation.

  • Ligand Effect: The choice of ligand can influence the propensity for hydrodehalogenation. Screening different ligands may be necessary.

Troubleshooting Guides

Problem 1: Formation of N-Arylindazole Byproduct in Cyanation of N-Unprotected Indazoles

Issue: Significant formation of the N-arylindazole byproduct is observed, competing with the desired C-cyanation. This is a common issue with N-unprotected indazoles due to the acidic N-H proton, which can participate in a competitive Buchwald-Hartwig amination reaction.

Troubleshooting Strategies:

StrategyRecommended ActionExpected Outcome
Protecting the Indazole Nitrogen Prior to the cyanation reaction, protect the indazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, SEM).Complete suppression of N-arylation, leading to exclusive C-cyanation.
Ligand Selection Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor C-N bond formation, so ligands that are less effective for amination might improve C-cyanation selectivity.Altered selectivity between C-cyanation and N-arylation. The optimal ligand will vary depending on the specific substrate.
Base Selection The choice of base can significantly influence the N-arylation side reaction. Weaker bases may disfavor the deprotonation of the indazole nitrogen, thus reducing the rate of N-arylation.Reduced formation of the N-arylindazole byproduct.
Solvent Optimization The polarity and coordinating ability of the solvent can affect the relative rates of the two competing catalytic cycles.Improved selectivity for C-cyanation.

Experimental Protocol: Selective C-Cyanation of 3-Bromo-1H-indazole

This protocol is adapted from a procedure for the cyanation of heteroaryl halides and aims to minimize N-arylation by using a specific palladium precatalyst and ligand system in an aqueous solvent mixture, which can disfavor the conditions for N-H activation.[3]

  • Reactants:

    • 3-Bromo-1H-indazole (1.0 mmol)

    • Zn(CN)₂ (0.6 mmol)

    • Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)

    • Ligand (e.g., XPhos, 2 mol%)

    • Solvent: THF/H₂O (1:5 v/v), 6 mL

  • Procedure:

    • To an oven-dried vial, add 3-bromo-1H-indazole, Zn(CN)₂, the palladium precatalyst, and the ligand.

    • Add the THF/H₂O solvent mixture.

    • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by LC-MS to determine the ratio of C-cyano to N-aryl product.

    • Upon completion, quench the reaction with aqueous ammonium hydroxide and extract with an organic solvent.

    • Purify the product by column chromatography.

Problem 2: Hydrolysis of Cyanoindazole to Carboxamide/Carboxylic Acid

Issue: The desired cyanoindazole product is partially or fully hydrolyzed to the corresponding primary amide or carboxylic acid. This can occur during the reaction or workup, especially in the presence of strong acids or bases at elevated temperatures.

Troubleshooting Strategies:

StrategyRecommended ActionExpected Outcome
Anhydrous Reaction Conditions Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to strictly exclude water.Minimized hydrolysis of the nitrile product during the reaction.
Neutral or Mildly Basic Conditions Avoid the use of strong bases. If a base is required, use a mild, non-nucleophilic base.Reduced rate of base-catalyzed nitrile hydrolysis.
Workup Procedure During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Use a buffered solution if necessary and minimize the time the product is in contact with the aqueous phase.Prevention of product hydrolysis during purification.
Reaction Temperature Lower the reaction temperature if the desired cyanation can still proceed efficiently.Decreased rate of hydrolysis, which is often accelerated at higher temperatures.

Experimental Protocol: Anhydrous Cyanation of 3-Iodo-1H-indazole

This protocol utilizes anhydrous conditions to prevent nitrile hydrolysis.

  • Reactants:

    • 3-Iodo-1H-indazole (1.0 mmol)

    • K₄[Fe(CN)₆] (0.5 mmol)

    • Pd(OAc)₂ (5 mol%)

    • dppf (10 mol%)

    • K₂CO₃ (2.0 mmol, dried)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-1H-indazole, K₄[Fe(CN)₆], Pd(OAc)₂, dppf, and K₂CO₃.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture at 120 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Side_Reactions cluster_cyanation Desired Cyanation Pathway cluster_side_reactions Side Reactions Indazole_Halide Indazole-X Oxidative_Addition Oxidative Addition Indazole_Halide->Oxidative_Addition Pd0 Pd(0)L_n Pd0->Oxidative_Addition Intermediate Indazole-Pd(II)-X Oxidative_Addition->Intermediate Transmetalation Transmetalation (CN⁻ source) Intermediate->Transmetalation Homocoupling Homocoupling Intermediate->Homocoupling Hydrodehalogenation Hydrodehalogenation Intermediate->Hydrodehalogenation N_Arylation N-Arylation (Buchwald-Hartwig) Intermediate->N_Arylation Cyano_Intermediate Indazole-Pd(II)-CN Transmetalation->Cyano_Intermediate Cyano_Intermediate->Pd0 Reductive_Elimination_CN Reductive Elimination Cyano_Intermediate->Reductive_Elimination_CN Reductive_Elimination_CN->Pd0 Cyano_Indazole Cyano-Indazole (Product) Reductive_Elimination_CN->Cyano_Indazole Nitrile_Hydrolysis Nitrile Hydrolysis Cyano_Indazole->Nitrile_Hydrolysis

Caption: Catalytic cycle of palladium-catalyzed indazole cyanation and competing side reactions.

Troubleshooting_Flowchart Start Low Yield or Side Product Formation Check_Side_Products Identify Major Side Product(s) (LC-MS, NMR) Start->Check_Side_Products Homocoupling Homocoupling Check_Side_Products->Homocoupling Bi-indazole detected Hydrodehalogenation Hydrodehalogenation Check_Side_Products->Hydrodehalogenation Dehalogenated indazole detected N_Arylation N-Arylation Check_Side_Products->N_Arylation N-aryl indazole detected Nitrile_Hydrolysis Nitrile Hydrolysis Check_Side_Products->Nitrile_Hydrolysis Amide/acid detected Solution_Homocoupling Adjust Ligand Lower Temperature Homocoupling->Solution_Homocoupling Solution_Hydrodehalogenation Use Anhydrous Solvent Change Base Hydrodehalogenation->Solution_Hydrodehalogenation Solution_N_Arylation Protect N-H Optimize Ligand/Base N_Arylation->Solution_N_Arylation Solution_Nitrile_Hydrolysis Anhydrous Conditions Neutral Workup Nitrile_Hydrolysis->Solution_Nitrile_Hydrolysis

Caption: Troubleshooting workflow for identifying and addressing side reactions.

References

Technical Support Center: Overcoming Regioselectivity Issues in N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the N-alkylation of indazoles a common problem?

A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. This leads to the potential for alkylation at either position, often resulting in a mixture of N1 and N2-substituted regioisomers.[1][2] These isomers can be challenging to separate, leading to reduced yields of the desired product. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form.[1][2][3][4] The final product ratio is highly dependent on a delicate balance of factors including reaction conditions and the electronic and steric properties of the indazole substrate.[1][5][6]

Q2: What are the primary factors influencing whether alkylation occurs at the N1 or N2 position?

A2: The regiochemical outcome of indazole N-alkylation is governed by a combination of factors:

  • Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring play a crucial role. For instance, bulky substituents at the C7 position can hinder attack at N1, thereby favoring N2 alkylation.[1][5][6][7] Conversely, certain substituents at the C3 position can promote N1-selectivity.[5][7]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to favor N1-alkylation.[5][6][7][8] In contrast, using weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to a mixture of isomers.[1]

  • Nature of the Alkylating Agent: The electrophile used can also influence the regioselectivity.[5]

  • Kinetic vs. Thermodynamic Control: N1-substituted indazoles are generally the thermodynamically more stable products, while N2-substituted indazoles are often favored under kinetically controlled conditions.[1][4] Reaction conditions that allow for equilibration will typically favor the N1 isomer.[5][9]

Q3: How can I favor the formation of the N1-alkylated indazole?

A3: To selectively obtain the N1-alkylated product, conditions that favor thermodynamic control are generally preferred. A widely successful method involves the use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[5][6][7][8] This combination is believed to form a tight ion pair between the sodium cation and the indazolide anion, where the cation coordinates with the N2 nitrogen, sterically blocking it and directing the alkylating agent to the N1 position.[5][8][9]

Q4: What strategies can be employed to selectively synthesize the N2-alkylated indazole?

A4: Achieving high selectivity for the N2 position often requires conditions that favor kinetic control or the use of specific directing groups or reagents.

  • Steric Hindrance at C7: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thus directing alkylation to N2.[1][5][6][7]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is known to often favor the formation of the N2-alkylated isomer.[5][9][10]

  • Acid-Catalyzed Alkylation: A highly selective method for N2-alkylation involves the use of diazo compounds in the presence of an acid catalyst such as triflic acid (TfOH).[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion 1. Inactive base or alkylating agent.2. Insufficient reaction temperature or time.3. Poor solubility of the indazole substrate.1. Use freshly opened or properly stored reagents. Check the activity of the base.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.3. Choose a solvent in which the indazole starting material is more soluble.
Formation of a nearly 1:1 mixture of N1 and N2 isomers The chosen reaction conditions do not sufficiently differentiate between the two nitrogen atoms. This is common with bases like K₂CO₃ in DMF.[1][12]1. For N1 selectivity: Switch to NaH in THF.[5][6][7][8]2. For N2 selectivity: Consider using Mitsunobu conditions or an acid-catalyzed reaction with a diazo compound if applicable.[5][9][10][11]
Reaction favors the undesired regioisomer The reaction conditions are promoting either kinetic or thermodynamic control, leading to the undesired product.1. If N1 is undesired: Shift from thermodynamic control (e.g., NaH/THF) to kinetic control. Try Mitsunobu conditions.[5][9][10]2. If N2 is undesired: Ensure conditions allow for thermodynamic equilibration. Using NaH in THF is a good starting point.[5][6][7][8]
Difficulty in separating N1 and N2 isomers by chromatography The polarity of the two regioisomers is very similar.[8]1. Optimize the reaction to maximize the yield of the desired isomer to simplify purification.[8]2. Use a high-performance chromatography system with a shallow solvent gradient.[8]3. Consider derivatizing the mixture to alter the polarity of one isomer, facilitate separation, and then remove the directing group.[8]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioCombined Yield (%)Reference
1H-IndazoleIsobutyl bromideK₂CO₃DMF12058:4272[12]
3-CO₂Me-1H-indazolen-Pentyl bromideNaHTHFRT>99:1-[5]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHFRT>99:1-[5]
7-NO₂-1H-indazolen-Pentyl bromideNaHTHFRT4:96-[5]
7-CO₂Me-1H-indazolen-Pentyl bromideNaHTHFRT4:96-[5]
1H-Indazolen-Pentanol(Mitsunobu)THF0 to RT1:2.578[5][9]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFRT1.1:184[10][13]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH in THF (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.[1][5]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.[1]

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.[1]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv.) dropwise to the suspension at room temperature.[1]

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring the mixture into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.[1]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol often provides the N2-substituted indazole as the major product.[1][5][9][10]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF in a flask under an inert atmosphere.[1]

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. A color change and/or precipitation may be observed.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.[1]

  • Concentration: Remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.[1]

Protocol 3: Selective N2-Alkylation using TfOH and a Diazo Compound

This method provides high selectivity for the N2 position under metal-free conditions.[1][11]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).[1]

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1–0.2 equiv.) dropwise.[1]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[1]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]

Visualized Workflows and Concepts

G cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Outputs Indazole 1H-Indazole Substrate Base Base Selection (e.g., NaH, K2CO3) Indazole->Base Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Base Solvent Solvent Choice (e.g., THF, DMF) Base->Solvent Temperature Temperature / Time Solvent->Temperature N1_Product N1-Alkylated Indazole Temperature->N1_Product Thermodynamic Control (e.g., NaH/THF) N2_Product N2-Alkylated Indazole Temperature->N2_Product Kinetic Control (e.g., Mitsunobu) Mixture Mixture of Isomers Temperature->Mixture Mixed Control (e.g., K2CO3/DMF)

Caption: General experimental workflow for the N-alkylation of indazoles.

G Start Start: Need to Alkylate Indazole Desired_Product Desired Product? Start->Desired_Product N1_Path Use Thermodynamic Conditions (NaH in THF) Desired_Product->N1_Path N1 Isomer N2_Path Use Kinetic Conditions or Steric Directing Groups Desired_Product->N2_Path N2 Isomer N1_Product Predominantly N1-Alkylated Product N1_Path->N1_Product Check_C7 Is C7 position sterically hindered? N2_Path->Check_C7 Mitsunobu Consider Mitsunobu Reaction or Acid/Diazo Method Check_C7->Mitsunobu No N2_Product Predominantly N2-Alkylated Product Check_C7->N2_Product Yes Mitsunobu->N2_Product

References

Technical Support Center: Purification of 1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1H-indazole-6-carbonitrile. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. For industrial-scale production, recrystallization is often preferred due to its simplicity and cost-effectiveness.[1]

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Impurities in your sample will largely depend on the synthetic route employed. Common impurities can be categorized as:

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors.

  • Regioisomers: During the formation of the indazole ring, regioisomers (such as 2H-indazole derivatives) can be formed.[2]

  • Byproducts from Side Reactions: Depending on the synthesis, byproducts can include hydrazones, dimers, or phenols (if a Sandmeyer reaction is used).[3][4]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.

  • Reagents: Unreacted reagents from the synthesis may also be present as impurities.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[5] Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative assessment of purity and for optimizing purification conditions. A supplier of this compound specifies a purity of ≥ 95% by HPLC.[5]

Q4: What is a good starting point for developing a purification protocol?

A4: A good starting point is to analyze the crude material by TLC to get an initial assessment of the number and nature of impurities. Based on the TLC results, you can decide whether to proceed with column chromatography for complex mixtures or directly to recrystallization for relatively clean material.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities The solvent system (eluent) has suboptimal polarity.Perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for this compound.[6][7]
The column is overloaded with crude material.The amount of crude material should be appropriate for the column size. A general guideline is a 20:1 to 100:1 ratio of stationary phase weight to crude material weight.[7]
Compound Does Not Elute from the Column The eluent is too non-polar.Gradually increase the polarity of your solvent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of your solvent system. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.
Streaking or Tailing of the Compound Band The compound is sparingly soluble in the eluent.Add a small amount of a more polar solvent to the eluent system to improve solubility.
The column was not packed properly.Ensure the stationary phase is packed uniformly without any cracks or channels.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound Does Not Dissolve Insufficient solvent was used.Add more solvent in small portions to the heated mixture.
The chosen solvent is unsuitable.If the compound remains insoluble even with a large volume of hot solvent, select a different solvent.
Oiling Out (Formation of an Oil Instead of Crystals) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
The solution is cooling too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No Crystal Formation Upon Cooling Too much solvent was used.Evaporate some of the solvent to increase the concentration and allow it to cool again.[8]
The solution is not sufficiently saturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8]
Low Recovery Yield Too much solvent was used for dissolution or washing.Use the minimum amount of hot solvent for dissolution and a minimum amount of ice-cold solvent for washing the crystals.[8]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude this compound.

1. TLC Method Development:

  • Objective: To determine the optimal mobile phase for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. Based on a similar compound, 1H-indazole-3-carbonitrile, a 2:1 hexane/ethyl acetate ratio can be a good starting point.[9]

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.

2. Column Chromatography Procedure:

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Selected mobile phase (e.g., hexane/ethyl acetate mixture)

    • Chromatography column

    • Collection tubes

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

    • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Screening:

  • Objective: To identify a suitable solvent or solvent system for recrystallization.

  • Procedure:

    • Place a small amount of crude this compound into several test tubes.

    • Add a small amount of a different solvent to each tube at room temperature and observe the solubility. Potential solvents to screen include ethanol, methanol, water, ethyl acetate, and mixtures such as ethanol/water.[10]

    • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility again.

    • An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[11]

2. Recrystallization Procedure:

  • Materials:

    • Crude this compound

    • Selected recrystallization solvent

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and flask

  • Procedure:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Purity and Yield Data (Illustrative)

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Recovery Yield
Column Chromatography85-90%>98%70-90%
Recrystallization>90%>99%60-85%

Note: These are typical values and may vary depending on the nature and amount of impurities in the crude material. The recovery yield for recrystallization can be influenced by the solubility of the compound in the chosen solvent system. For example, the recrystallization of benzoic acid from hot water typically yields around 65%.[12]

Table 2: TLC Analysis for Method Development (Example)

Solvent System (Hexane:Ethyl Acetate)Rf of this compound (Approximate)Observations
4:10.5Moves too quickly, poor separation from non-polar impurities.
2:10.3Good separation from major impurities, suitable for column chromatography.
1:10.15Moves too slowly, may lead to band broadening.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Pure Purity_Check Purity Check (HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product >95% Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Solution_No_Crystals Concentrate Solution or Induce Crystallization No_Crystals->Solution_No_Crystals Solution_Oiling_Out Re-heat and Add More Solvent or Change Solvent Oiling_Out->Solution_Oiling_Out Solution_Low_Yield Minimize Solvent Usage Low_Yield->Solution_Low_Yield Solution_No_Crystals->Start Retry Solution_Oiling_Out->Start Retry Solution_Low_Yield->Start Retry

References

Optimizing temperature and reaction time for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on optimizing reaction conditions, specifically temperature and reaction time, and to troubleshoot common issues encountered during the synthesis of indazoles.

Troubleshooting Guide

This guide addresses specific problems that may arise during your indazole synthesis experiments.

Problem Potential Causes Recommended Solutions
Low or no yield of the desired indazole product. - Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition of starting materials or products.[1] - Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or excessive reaction time may have led to byproduct formation. - Inefficient Catalyst: The chosen catalyst may be inactive or poisoned.[2] - Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.- Optimize Temperature: Systematically screen a range of temperatures to find the optimum. For example, in the synthesis of hexahydroindazoles, yields increased up to 110 °C and then decreased at higher temperatures due to side reactions.[1] - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal time to quench it. Some modern methods aim for rapid conversions, sometimes within 2 hours at room temperature.[2] - Catalyst Screening: If using a catalyzed reaction, screen different catalysts or ensure the purity and activity of the current one. For some syntheses, metal-free conditions are possible.[2][3] - Use High-Purity Materials: Ensure all reagents and solvents are pure and anhydrous if the reaction is sensitive to moisture.
Formation of an inseparable mixture of N1 and N2 regioisomers during alkylation. - Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a mixture of the thermodynamically stable 1H-indazole and the 2H-indazole tautomers.[4][5] - Choice of Base and Solvent: The base and solvent system significantly influences the N1/N2 selectivity.[4]- Favor N1-Alkylation (Thermodynamic Product): Use conditions that allow for thermodynamic equilibration. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is effective for achieving high N1-selectivity.[4] Bulky substituents at the C3-position can also sterically hinder the N2-position, favoring N1-alkylation.[4] - Favor N2-Alkylation (Kinetic Product): Alter the electronic properties of the substrate. Electron-withdrawing groups at the C7-position can direct alkylation to the N2-position with high selectivity.[4][5] Alkylation under neutral or acidic conditions can also selectively proceed at the N2-position.[5]
Presence of significant byproducts, such as hydrazones or dimers. - Elevated Temperatures: Side reactions are often promoted by high temperatures.[6] - Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of dimeric or other undesired species.[6]- Lower Reaction Temperature: If feasible, conduct the reaction at a lower temperature to minimize side reactions.[6] - Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants. Slow, dropwise addition of one reactant to another can also help minimize the formation of byproducts.[6] - Solvent Selection: Consider using aprotic solvents like DMSO or DMF, which have been reported to provide higher yields in some cases by disfavoring side reactions.[6]
Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and giving low yields. - Harsh Reaction Conditions: Traditional Cadogan cyclizations can be harsh and inefficient.[5]- Use Modern One-Pot Modifications: Employ modern, modified procedures that have improved the efficiency and substrate scope of this reaction, often proceeding under milder conditions.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of indazole synthesis.

Q1: What are the most critical parameters to consider when optimizing temperature and reaction time for indazole synthesis?

A1: The most critical parameters are the specific synthetic route being employed, the stability of the starting materials and products at different temperatures, and the potential for side reactions. Many modern indazole syntheses are designed to proceed under mild conditions, including at room temperature, to improve yields and functional group tolerance.[2][3] It is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant byproduct accumulation occurs.

Q2: How does temperature typically affect the yield and purity of indazole synthesis?

A2: Temperature has a significant impact on both yield and purity. Increasing the temperature can increase the reaction rate, but excessively high temperatures can lead to the decomposition of reactants or products and the formation of byproducts, thus decreasing the overall yield and purity.[1] For example, one study found the optimal temperature for a specific indazole synthesis to be 110 °C, with higher temperatures leading to decreased yields.[1]

Q3: Are there general guidelines for reaction times in indazole synthesis?

A3: Reaction times can vary widely depending on the specific method, ranging from a couple of hours to overnight. For instance, a method using silica sulfuric acid as a catalyst reports reaction completion within 2 hours at room temperature.[2] In contrast, other methods may require refluxing for several hours.[7] The best approach is to monitor the reaction's progress to determine the optimal duration.

Q4: What are some common synthetic strategies for preparing the indazole core?

A4: Several prominent methods exist for synthesizing the indazole core, including:

  • Fischer Indazole Synthesis: A classic method involving the cyclization of o-hydrazino benzoic acids.[6]

  • Cadogan Reductive Cyclization: A one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates.[6]

  • Davis-Beirut Reaction: A method for constructing 2H-indazoles and their derivatives.[6]

  • Palladium-Catalyzed Reactions: Cross-coupling reactions are often used to introduce various substituents onto the indazole ring.[6]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions of sydnones with arynes can cleanly produce 2H-indazoles, avoiding 1H-indazole byproducts.[6]

Experimental Protocols & Data

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemperatureTimeYieldReference
1H-Indazole Synthesiso-toluidineSodium nitriteBenzeneRefluxNot specifiedNot specified[2]
1H-Indazole Synthesiso-hydroxy acetophenoneHydrazine hydrate, Silica sulfuric acidNot specifiedRoom Temp.2 hoursNot specified[2]
2H-Indazole Synthesis2-bromobenzaldehydes, primary amines, sodium azideCopper catalystNot specifiedNot specifiedNot specifiedGood to excellent[2][8]
1-Aryl-1H-Indazole Synthesis1-Aryl-2-(2-nitrobenzylidene)hydrazinesPotassium tert-butoxideDMF100 °CNot specifiedGood[3][7]
Hexahydroindazole Synthesis2,6-bisbenzylidenecyclohexanones, phenylhydrazineNonePEG-400110 °CNot specifiedUp to 95%[1]
N1-Selective AlkylationSubstituted 1H-indazole, alkyl bromideSodium hydrideAnhydrous THF0 °C to Room Temp.Not specified (monitored)High N1-selectivity[4]

Experimental Protocol: N1-Selective Alkylation of Indazole [4][5]

  • To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Screen a range of temperatures. Monitor for product formation vs. degradation. check_temp->optimize_temp No check_time Is the reaction time optimized? check_temp->check_time Yes optimize_temp->check_temp monitor_reaction Monitor reaction progress over time (e.g., TLC, LC-MS) to find the optimal endpoint. check_time->monitor_reaction No check_reagents Are reagents and solvents of high purity? check_time->check_reagents Yes monitor_reaction->check_time purify_reagents Use freshly purified or high-grade reagents and anhydrous solvents. check_reagents->purify_reagents No check_isomer Is regioisomer formation an issue? check_reagents->check_isomer Yes purify_reagents->check_reagents adjust_conditions Modify base/solvent system or add/remove directing groups to control regioselectivity. check_isomer->adjust_conditions Yes end Successful Synthesis: High Yield and Purity check_isomer->end No adjust_conditions->check_isomer

Caption: Troubleshooting workflow for indazole synthesis optimization.

This technical support guide provides a starting point for optimizing your indazole synthesis. Remember that the ideal conditions are highly dependent on the specific substrates and reaction type. Careful monitoring and systematic optimization are key to achieving high yields and purity.

References

Technical Support Center: Synthesis of 1H-Indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indazole-6-carbonitrile. The following information addresses common byproducts and specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in the synthesis of this compound?

A1: The formation of byproducts is highly dependent on the chosen synthetic route. However, several common classes of impurities can be anticipated. These include:

  • 2H-Indazole-6-carbonitrile: This is the constitutional isomer of the desired product and a frequently observed byproduct in many indazole syntheses. The ratio of 1H to 2H isomers is influenced by reaction conditions such as the choice of solvent, base, and temperature.

  • Hydrazone Intermediates: In syntheses involving the reaction of a carbonyl compound (e.g., an aldehyde or ketone) with hydrazine, incomplete cyclization can lead to the persistence of hydrazone intermediates in the final product mixture.[1]

  • Dimeric Impurities: Under certain conditions, especially at elevated temperatures, dimerization of the starting materials or intermediates can occur, leading to the formation of higher molecular weight byproducts.[1]

  • Indazolone Derivatives: Depending on the starting materials and oxidizing conditions, the formation of indazolone byproducts is a possibility.[1]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials such as substituted benzonitriles or their precursors.

Q2: How can I distinguish between this compound and its 2H-isomer?

A2: Spectroscopic methods are the most reliable for differentiating between the 1H and 2H isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the proton on the nitrogen-bearing ring can be indicative. Generally, the N-H proton of the 1H-isomer appears at a different chemical shift compared to the C-H proton at the 3-position of the 2H-isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the 1H and 2H isomers, allowing for their individual quantification. The use of a mass spectrometry (MS) detector (LC-MS) can confirm that the two peaks have the same mass-to-charge ratio (m/z), confirming they are isomers.

Q3: My reaction to synthesize this compound from a substituted o-fluorobenzonitrile and hydrazine is giving a low yield and multiple spots on TLC. What are the likely side reactions?

A3: In the synthesis of indazoles from o-fluorobenzonitriles and hydrazine, a common side reaction is the formation of 3-aminoindazoles via a benzonitrile intermediate, especially with certain isomers of the starting material.[2] Additionally, incomplete reaction or side reactions involving the cyano group under harsh conditions could contribute to the complex product mixture.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Presence of the 2H-Indazole-6-carbonitrile Isomer

Symptoms:

  • NMR spectrum shows an extra set of signals in the aromatic region.

  • HPLC analysis reveals a second peak with the same mass as the product.

Possible Causes and Solutions:

CauseRecommended Action
Reaction Conditions Favoring 2H-Isomer Formation Optimize reaction parameters. The thermodynamically more stable 1H-indazole is often favored, but kinetic control can lead to the 2H-isomer. Experiment with different solvents (e.g., polar vs. non-polar), bases (e.g., varying strength and steric hindrance), and reaction temperatures.
Post-synthetic Isomerization Certain work-up or purification conditions (e.g., exposure to strong acid or base) might promote isomerization. Ensure neutral conditions during extraction and purification where possible.

Troubleshooting Workflow:

Start Isomer Detected Check_Conditions Review Reaction Conditions (Solvent, Base, Temp) Start->Check_Conditions Check_Workup Analyze Work-up and Purification Steps Start->Check_Workup Optimize Systematically Vary Reaction Parameters Check_Conditions->Optimize Analyze Re-analyze Product by HPLC and NMR Optimize->Analyze Neutralize Ensure Neutral pH During Processing Check_Workup->Neutralize Neutralize->Analyze Resolved Isomer Minimized Analyze->Resolved

Caption: Troubleshooting workflow for isomer contamination.

Issue 2: Incomplete Reaction and Presence of Starting Materials or Intermediates

Symptoms:

  • TLC/HPLC analysis shows the presence of starting materials.

  • Isolation of non-polar byproducts identified as hydrazone intermediates.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal duration.
Inefficient Reagent Mixing Ensure adequate stirring, especially for heterogeneous reactions.
Deactivation of Reagents Use fresh, high-purity reagents. Hydrazine, for example, can be sensitive to air and moisture.

Experimental Protocol: Synthesis of this compound via Diazotization

This protocol is based on general methods for indazole synthesis and should be adapted and optimized for the specific substrate.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sodium nitrite

  • Hydrochloric acid

  • Glacial acetic acid

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 4-amino-3-methylbenzonitrile in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time to allow for diazotization.

  • Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC/HPLC).

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway:

A 4-Amino-3-methylbenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl C This compound B->C Cyclization D Byproducts (e.g., diazoamino compounds) B->D Side Reactions

Caption: Simplified reaction pathway for diazotization route.

Summary of Potential Byproducts and Analytical Data

Byproduct ClassPotential StructureIdentification Methods
Isomeric Byproduct 2H-Indazole-6-carbonitrileHPLC-MS, ¹H NMR, ¹³C NMR
Hydrazone Intermediate Varies with starting materialLC-MS, IR (C=N stretch)
Dimeric Impurity High molecular weight speciesMS, Gel Permeation Chromatography (GPC)
Unreacted Starting Material e.g., 4-Amino-3-methylbenzonitrileTLC, HPLC, ¹H NMR

This technical support guide is intended to provide a starting point for troubleshooting common issues in the synthesis of this compound. Successful synthesis often requires careful optimization of reaction conditions and thorough characterization of the product and any impurities.

References

Troubleshooting low conversion in Suzuki coupling of indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly focusing on issues of low conversion.

Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion in my Suzuki coupling of a bromoindazole. What are the most common causes?

A1: Low conversion in the Suzuki coupling of bromoindazoles can stem from several factors. The primary areas to investigate are the catalyst system, the reaction conditions, and the integrity of your starting materials. Specifically, consider the following:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, leading to reduced activity. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[2] If the base is weak, old, or hydrated, it can lead to poor yields.

  • Solvent Issues: The solvent system must be appropriate for both the solubility of your substrates and the efficacy of the catalytic cycle. Improperly degassed solvents can also harbor oxygen, which contributes to catalyst deactivation and side reactions.[1]

  • Low Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed efficiently. If the temperature is too low, the reaction kinetics may be too slow, resulting in low conversion within a practical timeframe.

  • Starting Material Quality: Impurities in your haloindazole or boronic acid can interfere with the reaction. Additionally, boronic acids can degrade over time, especially if not stored properly.

  • Inhibition by the Indazole N-H group: The acidic proton on the indazole ring can sometimes interfere with the catalytic cycle, particularly with certain bases or catalyst systems.[1][3]

Q2: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1] Here are key strategies to minimize this byproduct:

  • Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[1]

  • Use a Pd(0) Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]

  • Control Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest effective temperature that still provides a reasonable reaction rate.[1]

Q3: I am seeing a dehalogenated indazole byproduct in my reaction mixture. What causes this and how can it be minimized?

A3: The formation of a dehalogenated (or hydrodehalogenated) byproduct occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation with the boronic acid can take place.[1] To minimize this side reaction:

  • Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common proton source.[1]

  • Optimize the Base: Using a non-hydrated base, such as anhydrous potassium phosphate (K₃PO₄), can be beneficial. Some bases can contain water or generate it in situ, contributing to this side reaction.[1]

Q4: Should I protect the N-H of my indazole before performing the Suzuki coupling?

A4: The necessity of N-H protection depends on the specific substrate and reaction conditions. The free N-H group can sometimes inhibit the reaction.[3][4]

  • When to consider protection: If you are consistently observing low yields despite optimizing other parameters, N-H protection with a suitable group (e.g., Boc, SEM, or alkyl groups) may be beneficial.[4][5]

  • When protection might not be necessary: Successful couplings of unprotected indazoles have been reported, particularly with the use of microwave irradiation and carefully selected catalyst/ligand systems.[6][7] Some modern catalyst systems are more tolerant of free N-H groups.[3]

Troubleshooting Guides

Guide 1: Optimizing Reaction Parameters for Low Conversion

If you are experiencing low conversion, systematically optimizing the following parameters is recommended.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low Conversion in Indazole Suzuki Coupling start Low Conversion Observed catalyst Check Catalyst System - Use fresh catalyst - Screen different ligands - Ensure inert atmosphere start->catalyst base Evaluate Base - Use anhydrous base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) catalyst->base solvent Optimize Solvent - Ensure proper degassing - Test different solvent systems (e.g., Dioxane/H2O, DME/H2O) base->solvent temperature Adjust Temperature - Incrementally increase temperature - Consider microwave heating solvent->temperature reagents Verify Reagent Quality - Check purity of haloindazole - Use fresh, high-quality boronic acid temperature->reagents protection Consider N-H Protection - If other optimizations fail, try protecting the indazole N-H reagents->protection end Improved Conversion protection->end

Caption: A systematic workflow for troubleshooting low conversion.

Data on Reaction Condition Optimization:

The following tables provide a summary of various reaction conditions that have been successfully employed for the Suzuki coupling of different indazoles. These can serve as a starting point for your optimization.

Table 1: Suzuki-Miyaura Coupling of 3-Halogenated Indazoles

Halogenated IndazoleBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O120 (MW)0.6775[7]
N-Boc-3-iodo-1H-indazole4-Formylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O801678[8]
3-Chloroindazole5-Indoleboronic acidPd₂ (dba)₃ (2) / SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001585[3]

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindazoles

Halogenated IndazoleBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80284[9][10]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80250[9]

Table 3: Suzuki-Miyaura Coupling of 7-Bromoindazoles

Halogenated IndazoleBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140482[11][12]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(2-thienyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1402 (MW)80[11]
Guide 2: Minimizing Common Side Reactions

Understanding and mitigating side reactions is key to improving the yield and purity of your desired product.

Logical Relationships of Side Reactions and Solutions:

Side_Reactions Mitigating Common Side Reactions cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation cluster_protodeboronation Protodeboronation homocoupling Boronic Acid Homocoupling degas Solution: Rigorous Degassing (Inert Gas Sparge, Freeze-Pump-Thaw) homocoupling->degas mitigated by oxygen Presence of Oxygen oxygen->homocoupling promotes dehalogenation Dehalogenation of Indazole anhydrous Solution: Use Anhydrous Conditions (Anhydrous solvents and bases) dehalogenation->anhydrous mitigated by protons Presence of Proton Sources (e.g., H2O) protons->dehalogenation causes protodeboronation Protodeboronation of Boronic Acid mild_conditions Solution: Milder Conditions (Lower Temp, Less H2O, Shorter Time) protodeboronation->mild_conditions mitigated by conditions Harsh Conditions (High Temp, Excess Water) conditions->protodeboronation promotes

Caption: Key side reactions and their mitigation strategies.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Iodo-1H-Indazole

This protocol is a representative example and may require optimization for your specific substrates.

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

  • Microwave vial with a magnetic stir bar

Procedure:

  • To a microwave vial, add the 3-iodo-1H-indazole (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).[13]

  • Add the solvent system (e.g., 1,4-dioxane and a 2M aqueous solution of the base).[13]

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 40 minutes) with stirring.[13]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.[13]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.[8]

Experimental Workflow Diagram:

Experimental_Workflow General Suzuki Coupling Experimental Workflow setup 1. Reaction Setup - Add haloindazole, boronic acid, and base to vial solvent 2. Solvent Addition - Add degassed solvent system setup->solvent degas 3. Degassing - Sparge with inert gas solvent->degas catalyst 4. Catalyst Addition - Add palladium catalyst under inert atmosphere degas->catalyst reaction 5. Reaction - Heat to desired temperature (conventional or microwave) catalyst->reaction monitor 6. Monitoring - Track progress by TLC or LC-MS reaction->monitor workup 7. Workup - Quench reaction, perform aqueous extraction monitor->workup purify 8. Purification - Column chromatography workup->purify characterize 9. Characterization - NMR, HRMS, etc. purify->characterize

Caption: A typical experimental workflow for Suzuki coupling.

References

Technical Support Center: Catalyst Selection for Efficient Cyanation of 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient cyanation of 6-bromo-1H-indazole to produce 6-cyano-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: Which catalyst systems are most effective for the cyanation of 6-bromo-1H-indazole?

A1: Palladium-based catalysts are the most commonly employed and generally most effective for the cyanation of 6-bromo-1H-indazole. Systems such as Pd(PPh₃)₄ and Pd₂(dba)₃ with a suitable phosphine ligand (e.g., dppf or XPhos) are excellent choices. Copper(I) cyanide (CuCN) can also be used, often in what is known as the Rosenmund-von Braun reaction, though it typically requires higher temperatures.

Q2: What are the most common cyanide sources, and are there less toxic alternatives?

A2: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are frequently used and are considered less acutely toxic than alkali metal cyanides like KCN or NaCN.[1] K₄[Fe(CN)₆] is particularly noteworthy as a non-toxic, air-stable, and inexpensive cyanide source.[1] Acetone cyanohydrin can also be employed as a cyanide source, which, in the presence of a base, can provide a controlled release of cyanide.

Q3: Can the N-H proton of the indazole ring interfere with the reaction?

A3: Yes, the acidic N-H proton of the indazole can potentially interfere with the catalytic cycle, leading to side reactions or catalyst inhibition.[2] This is a common issue with N-H containing heterocycles in cross-coupling reactions.[3] Using a suitable base is crucial to mitigate this effect. In some cases, N-protection of the indazole may be considered, although this adds extra steps to the synthesis.

Q4: What are the common side reactions in the cyanation of 6-bromo-1H-indazole?

A4: The most common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, yielding the parent 1H-indazole.[2] This can be minimized by using anhydrous and thoroughly degassed solvents and reagents to eliminate proton sources like water. Homocoupling of the starting material is another potential side reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the 6-bromo-1H-indazole starting material and the formation of the 6-cyano-1H-indazole product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Presence of water or other proton sources. 4. Suboptimal reaction temperature. 5. Catalyst poisoning by excess cyanide.[3]1. Use a fresh, high-quality catalyst. Consider using a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen). 3. Use anhydrous solvents and reagents. 4. Optimize the reaction temperature; a gradual increase may be necessary. 5. If using a highly soluble cyanide source, consider slow addition or using a less soluble source like Zn(CN)₂.
Significant Hydrodehalogenation (formation of 1H-indazole) 1. Presence of proton sources (e.g., water). 2. Suboptimal base.1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Use a non-hydrated, strong, non-nucleophilic base.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high. 2. Decomposition of starting material or product. 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature and monitor the reaction closely. 2. Check the stability of your compounds under the reaction conditions. 3. Carefully verify the amounts of all reagents.
Difficulty in Product Isolation/Purification 1. Presence of residual metal catalyst. 2. Emulsion formation during workup.1. Filter the crude reaction mixture through a pad of Celite to remove the catalyst. 2. Add brine during the aqueous workup to break up emulsions.

Catalyst and Condition Comparison

The following table summarizes typical conditions for different catalytic systems. Please note that yields are highly dependent on the specific reaction conditions and scale.

Catalyst System Cyanide Source Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(PPh₃)₄Zn(CN)₂--DMF80-12070-90
Pd₂(dba)₃Zn(CN)₂dppf-Dioxane100-12075-95
Pd(OAc)₂K₄[Fe(CN)₆]XPhosK₂CO₃t-Amyl alcohol100-13070-85
CuCNCuCN--DMF or NMP150-20060-80
CuIAcetone cyanohydrin1,10-PhenanthrolineN,N-DiisopropylethylamineDMF100-12065-85

Experimental Protocols

Method 1: Palladium-Catalyzed Cyanation using Zn(CN)₂

This protocol is a robust and widely applicable method for the cyanation of 6-bromo-1H-indazole.

Materials:

  • 6-bromo-1H-indazole

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To an oven-dried reaction vessel, add 6-bromo-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble materials.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This classical method uses copper(I) cyanide and is a viable alternative to palladium-catalyzed reactions.

Materials:

  • 6-bromo-1H-indazole

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indazole (1.0 equiv) and copper(I) cyanide (1.2 equiv).

  • Add anhydrous DMF or NMP.

  • Heat the reaction mixture to 150-200 °C under an inert atmosphere.

  • Stir the reaction for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cyanation of 6-bromo-1H-indazole catalyst_choice Choose Catalyst System start->catalyst_choice pd_system Palladium-Catalyzed catalyst_choice->pd_system High Yield & Mild Conditions cu_system Copper-Catalyzed catalyst_choice->cu_system Alternative/Cost-Effective pd_reagents Select Pd Catalyst and Ligand (e.g., Pd(PPh3)4 or Pd2(dba)3/dppf) pd_system->pd_reagents cu_reagents Select Cu Source (e.g., CuCN or CuI) cu_system->cu_reagents cyanide_source Select Cyanide Source (Zn(CN)2, K4[Fe(CN)6], etc.) pd_reagents->cyanide_source cu_reagents->cyanide_source reaction_setup Reaction Setup (Anhydrous, Degassed) cyanide_source->reaction_setup monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->monitoring workup Workup and Purification monitoring->workup troubleshooting Troubleshooting monitoring->troubleshooting product 6-cyano-1H-indazole workup->product workup->troubleshooting Troubleshooting_Logic start Low Conversion Observed check_catalyst Is the catalyst active? start->check_catalyst replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_conditions Are conditions anhydrous and anaerobic? check_catalyst->check_conditions Yes replace_catalyst->start improve_conditions Use dry solvents and degas thoroughly check_conditions->improve_conditions No check_temp Is the temperature optimal? check_conditions->check_temp Yes improve_conditions->start optimize_temp Increase temperature incrementally check_temp->optimize_temp No success Successful Cyanation check_temp->success Yes optimize_temp->start

References

Preventing dimer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address a common challenge in indazole synthesis: the formation of undesired dimers. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve higher yields of your target indazole.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of indazole synthesis and why does it occur?

A1: Dimer formation is a common side reaction in certain indazole synthesis routes, leading to the formation of dimeric byproducts.[1] This typically occurs when a reactive intermediate in the synthesis pathway is attacked by a molecule of the starting material or another intermediate. For instance, during the nitrosation of indoles to form indazoles (the Büchi reaction), the starting indole, acting as a nucleophile, can attack a reactive oxime intermediate.[1] This side reaction is particularly prevalent with electron-rich indoles due to their higher nucleophilicity.[1]

Q2: In which specific indazole synthesis methods is dimer formation most common?

A2: Dimer formation is most frequently reported in the following synthetic routes:

  • Nitrosation of indoles: This method, used to prepare 1H-indazole-3-carboxaldehydes, is highly susceptible to dimerization, especially with electron-rich indole substrates.[1]

  • Synthesis from salicylaldehyde and hydrazine: This route to 1H-indazoles can also be plagued by the formation of dimers and other side products like hydrazones, often promoted by elevated temperatures.[2][3]

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: The formation of dimeric byproducts is often accompanied by a noticeable change in the reaction mixture, such as the appearance of a deep red color.[1] For a more definitive identification, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): Dimeric impurities will appear as distinct spots from the starting material and the desired indazole product.[1]

  • Spectroscopic Methods: 1H NMR, 13C NMR, and mass spectrometry can be used for the structural characterization of the dimer.[1]

Q4: Are there alternative synthetic routes that are less prone to dimer formation?

A4: Yes, if dimer formation is a persistent issue, consider exploring alternative synthetic pathways that avoid the reactive intermediates responsible for dimerization. Some effective dimer-free methods include:

  • Synthesis from 2-aminobenzonitriles.[1]

  • Cyclization of o-haloaryl N-sulfonylhydrazones.[1]

  • Transition metal-catalyzed cyclizations.[1]

  • [3+2] cycloaddition reactions of sydnones with arynes, which cleanly produce 2H-indazoles without 1H-indazole byproducts.[3]

Troubleshooting Guides

This section provides specific solutions to common problems encountered during indazole synthesis that can lead to dimer formation.

ProblemProbable CauseRecommended Solution(s)
Intense red color develops during the reaction, and TLC analysis shows a significant byproduct spot. Dimer formation is likely occurring.1. Lower the reaction temperature: Maintain the temperature at 0°C or below, especially during the addition of reagents.[1] 2. Slow down the reagent addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the limiting reagent.[1] 3. Use a more dilute reaction mixture: This will decrease the probability of intermolecular reactions that lead to dimers.[1] 4. Implement "reverse addition": Add the substrate (e.g., indole) to the reagent mixture, rather than the other way around.[1]
Persistent dimer formation, especially with electron-rich substrates. The high nucleophilicity of the starting material favors the side reaction.In addition to the solutions above, consider exploring alternative synthetic routes that are less sensitive to the electronic properties of the substrate.[1]
Significant formation of hydrazones and other side products alongside dimers. The reaction conditions (e.g., high temperature) may be promoting multiple side reactions.1. Optimize the reaction temperature: Lowering the temperature can often improve selectivity.[2] 2. Screen different solvents: Aprotic solvents like DMSO and DMF have been reported to give higher yields and potentially disfavor side reactions in some cases.[2][3] 3. Carefully control stoichiometry: Ensure precise measurement of all reactants.[2]

Data Presentation

The following tables provide a summary of how different reaction conditions can influence the yield of the desired indazole product and the formation of dimeric byproducts.

Table 1: Effect of Reaction Conditions on the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole

ParameterCondition ACondition BImpact on Dimer Formation
Addition Method Standard AdditionReverse AdditionReverse addition significantly reduces dimer formation by maintaining a low concentration of the nucleophilic indole.
Temperature Room Temperature0°CLower temperatures decrease the rate of the dimerization side reaction.
Concentration ConcentratedDiluteDilute conditions lower the probability of intermolecular reactions, thus minimizing dimer formation.

Table 2: Comparison of Indazole Synthesis Methods and Their Propensity for Dimer Formation

Synthesis MethodStarting MaterialsDimer Formation PropensityTypical YieldReference
Nitrosation (Büchi Reaction) IndoleHigh (especially with electron-rich indoles)90-94% (under optimized conditions)[1]
From Salicylaldehyde & Hydrazine Salicylaldehyde, HydrazineModerate to High (temperature-dependent)Varies[2][3]
Cadogan Reaction 2-Nitrobenzaldehyde, AnilineLow~70-80%[4]
[3+2] Cycloaddition Sydnones, ArynesNone ReportedGood to Excellent[3]

Experimental Protocols

Protocol 1: Minimizing Dimer Formation in the Nitrosation of Indole (Reverse Addition Method)

This protocol is designed to minimize dimer formation during the synthesis of 1H-indazole-3-carboxaldehyde from indole.

Materials:

  • Indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[1]

    • Cool the solution to 0°C in an ice bath.[1]

    • Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution while stirring vigorously.[1]

  • Indole Addition (Reverse Addition):

    • Dissolve the indole (1 equivalent) in a minimum amount of DMF.[1]

    • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0°C during the addition.[1]

  • Work-up and Purification:

    • Upon completion of the reaction (monitor by TLC), quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Dimer_Formation_Mechanism cluster_main Nitrosation of Indole cluster_dimer Dimer Formation Pathway Indole Indole Reactive_Intermediate Reactive Intermediate (Oxime) Indole->Reactive_Intermediate Reaction with Nitrosating Agent Nitrosating_Agent Nitrosating Agent (e.g., HONO) Nitrosating_Agent->Indole Indazole_Product Desired Indazole Product Reactive_Intermediate->Indazole_Product Cyclization Dimer_Byproduct Dimer Byproduct Indole_Nucleophile Another Molecule of Indole (Nucleophile) Indole_Nucleophile->Dimer_Byproduct Nucleophilic Attack on Reactive Intermediate

Caption: Mechanism of dimer formation during the nitrosation of indole.

Troubleshooting_Workflow start Start: Dimer Formation Observed is_temp_low Is Reaction Temp ≤ 0°C? start->is_temp_low lower_temp Action: Lower Temperature to 0°C or below is_temp_low->lower_temp No is_addition_slow Is Reagent Addition Slow? is_temp_low->is_addition_slow Yes lower_temp->is_addition_slow slow_addition Action: Use Syringe Pump for Slow Addition is_addition_slow->slow_addition No is_dilute Is Reaction Mixture Dilute? is_addition_slow->is_dilute Yes slow_addition->is_dilute dilute_mixture Action: Dilute the Reaction Mixture is_dilute->dilute_mixture No consider_alternatives Consider Alternative Synthesis Routes is_dilute->consider_alternatives Yes dilute_mixture->consider_alternatives

Caption: Troubleshooting workflow for preventing dimer formation.

References

Technical Support Center: Synthesis of 1H-Indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-indazole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis and troubleshooting common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, especially for scale-up?

A1: The most prevalent methods for synthesizing this compound on a larger scale typically involve two main strategies:

  • Palladium-catalyzed cyanation of a 6-halo-1H-indazole: This is a widely used and robust method. The starting material is usually 6-bromo-1H-indazole or 6-iodo-1H-indazole, which is reacted with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Non-toxic cyanide sources like potassium ferrocyanide are preferred for safety and robustness on a larger scale.[1][2]

  • Sandmeyer reaction of 6-amino-1H-indazole: This classic transformation involves the diazotization of 6-amino-1H-indazole followed by treatment with a copper(I) cyanide salt.[3][4] This method provides an alternative route if the 6-amino-1H-indazole is a more readily available starting material.

Q2: I am observing the formation of an isomeric byproduct. How can I confirm the structure and minimize its formation?

A2: In indazole synthesis, the formation of the 2H-indazole isomer is a common side product.[5] To distinguish between the desired 1H- and the undesired 2H-indazole-6-carbonitrile, spectroscopic methods are key. In ¹H NMR spectroscopy, the chemical shift of the proton on the pyrazole ring can be a diagnostic indicator. Chromatographic techniques such as HPLC can also be employed to separate and quantify the isomers.[5] Minimizing the formation of the 2H-isomer often involves careful control of reaction conditions, such as the choice of base and solvent, particularly in N-alkylation or N-arylation steps if protecting groups are used. For the core synthesis, the choice of cyclization strategy is critical to ensure the regioselective formation of the 1H-tautomer.

Q3: What are the main challenges when scaling up the palladium-catalyzed cyanation reaction?

A3: Scaling up palladium-catalyzed cyanations can present several challenges:

  • Reagent Toxicity: Using highly toxic cyanide sources like KCN or NaCN is a significant safety concern on a large scale. Using less toxic alternatives like potassium ferrocyanide is highly recommended.[1][2]

  • Catalyst Turnover and Activity: Low catalyst turnover numbers can make the process economically unviable. Catalyst deactivation can be an issue, and careful optimization of the catalyst, ligand, and reaction conditions is crucial.[1]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures, may be required, which can be challenging to manage on a large scale and may lead to byproduct formation.[1]

  • Product Isolation and Purification: The workup and purification of the final product can be complicated by the presence of residual palladium and inorganic salts.

Q4: Can I use a copper-catalyzed cyanation instead of palladium?

A4: Yes, copper-catalyzed cyanation (often part of the Sandmeyer reaction) is a viable alternative. This typically involves the reaction of a diazonium salt (derived from 6-amino-1H-indazole) with copper(I) cyanide. While this method avoids the use of expensive palladium catalysts, the handling of diazonium salts can be hazardous, especially on a large scale, as they can be explosive. Careful temperature control is critical during their formation and subsequent reaction.

Troubleshooting Guides

Palladium-Catalyzed Cyanation of 6-Bromo-1H-indazole
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents or solvent. 4. Suboptimal reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable. 2. Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen). Degas the solvent prior to use. A small-scale test run showed a significant drop in yield without an argon flow.[1] 3. Use anhydrous solvents and ensure the purity of the 6-bromo-1H-indazole and cyanide source. 4. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Formation of Dehalogenated Byproduct (1H-indazole) 1. Presence of water or protic impurities. 2. Suboptimal ligand-to-metal ratio. 3. Reaction run for an extended period at high temperature.1. Use anhydrous solvents and reagents. 2. Optimize the ligand-to-palladium ratio; an excess of ligand can sometimes suppress side reactions. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Dark, Insoluble Material (Palladium Black) 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Inappropriate ligand.1. Ensure a sufficiently inert atmosphere. The choice of ligand is crucial for stabilizing the palladium catalyst. 2. Lower the reaction temperature and extend the reaction time if necessary. 3. Screen different phosphine ligands to find one that stabilizes the catalytic species under the reaction conditions.
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. Contamination with residual metals.1. Add brine to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be effective. 2. After the reaction, consider washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or filtering through a silica plug to remove residual palladium.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 6-Bromo-1H-indazole

This protocol is adapted from a similar procedure for the synthesis of 1H-indazole-3-carbonitrile.[1]

Reaction Scheme:

  • 6-Bromo-1H-indazole + K₄[Fe(CN)₆]·3H₂O --(Pd catalyst, Ligand)--> this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Equivalents
6-Bromo-1H-indazole197.021.97 g101
Potassium ferrocyanide trihydrate422.392.11 g50.5
Allylpalladium(II) chloride dimer365.3618.3 mg0.050.005
Xantphos578.6886.8 mg0.150.015
Dimethylacetamide (DMAc)87.1220 mL--
Water18.0215 mL--

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an argon inlet, add 6-bromo-1H-indazole (1.97 g, 10 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add dimethylacetamide (20 mL) to the flask. Bubble argon through the solution for at least 30 minutes to ensure it is deoxygenated.

  • Reagent Addition: Add potassium ferrocyanide trihydrate (2.11 g, 5 mmol). Heat the mixture to 40 °C.

  • Water Addition: Slowly add deoxygenated water (15 mL) and heat the mixture to 60 °C.

  • Catalyst Loading: In a separate vial, dissolve the allylpalladium(II) chloride dimer (18.3 mg, 0.05 mmol) and Xantphos (86.8 mg, 0.15 mmol) in deoxygenated DMAc (2 mL). Add this catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 95 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow for Palladium-Catalyzed Cyanation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup_reagents Combine 6-Bromo-1H-indazole, K4[Fe(CN)6], and DMAc setup_inert Evacuate and backfill with Argon setup_reagents->setup_inert add_water Add deoxygenated water setup_inert->add_water add_catalyst Add Pd catalyst and ligand add_water->add_catalyst heat Heat to 95 °C and stir add_catalyst->heat workup_cool Cool to room temperature heat->workup_cool workup_extract Dilute and extract with Ethyl Acetate workup_cool->workup_extract workup_wash Wash with brine and dry workup_extract->workup_wash workup_concentrate Concentrate in vacuo workup_wash->workup_concentrate purify Purify by chromatography or recrystallization workup_concentrate->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Conversion

G start Low Conversion Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert improve_inert Improve inerting: - Degas solvent - Use glovebox if possible check_inert->improve_inert No check_catalyst Are the catalyst and ligand active? check_inert->check_catalyst Yes improve_inert->check_catalyst use_fresh_catalyst Use fresh catalyst/ligand or a different source check_catalyst->use_fresh_catalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes use_fresh_catalyst->check_temp increase_temp Incrementally increase temperature and monitor check_temp->increase_temp No check_reagents Are all reagents pure and anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Purify starting materials and use dry solvents check_reagents->purify_reagents No success Conversion Improved check_reagents->success Yes purify_reagents->success fail Issue Persists: Consult further literature success->fail If still issues

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 1H-Indazole-6-carbonitrile and Isomeric Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the 1H NMR characterization of 1H-indazole-6-carbonitrile, presenting a comparative analysis with its isomers and other substituted indazoles. This document provides predicted and experimental data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in spectral interpretation and structural elucidation.

Introduction

1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This guide focuses on the 1H NMR characterization of this compound, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of its complete experimental 1H NMR data in the public domain, this guide presents a detailed prediction of its spectrum based on established substituent chemical shift (SCS) effects. To provide a comprehensive analytical context, this predicted data is compared with the experimental 1H NMR data of the parent 1H-indazole and its isomeric counterpart, 1H-indazole-3-carbonitrile. Further comparisons with other substituted indazoles are also included to illustrate the influence of different functional groups on the proton chemical shifts.

Predicted and Experimental 1H NMR Data

The 1H NMR spectrum of this compound was predicted by applying the substituent chemical shifts (SCS) of a cyano group to the experimental 1H NMR data of 1H-indazole in DMSO-d6. The cyano group typically exerts a deshielding effect on ortho and para protons and a smaller effect on meta protons.

Table 1: Predicted and Experimental 1H NMR Data of this compound and Comparative Compounds (in DMSO-d6)

CompoundProtonPredicted/Experimental δ (ppm)MultiplicityJ (Hz)Integration
This compound H-3~8.30s-1H
H-4~8.07d~8.51H
H-5~7.65dd~8.5, ~1.01H
H-7~8.28s-1H
N1-H~13.5br s-1H
1H-Indazole [1]H-38.10s-1H
H-47.78d8.11H
H-57.13t7.51H
H-67.36t7.71H
H-77.58d8.51H
N1-H13.1br s-1H
1H-Indazole-3-carbonitrile [2]H-47.87d8.01H
H-57.55t7.51H
H-67.39t7.81H
H-77.75d8.51H
N1-H12.0br s-1H

Predicted values are italicized.

Table 2: Experimental 1H NMR Data of Other Substituted Indazoles (in CDCl3)

CompoundProton(s)δ (ppm)MultiplicityJ (Hz)Integration
3-Phenyl-1H-indazole-6-carbonitrile [3]N1-H, H-4, Phenyl-H, H-7, H-511.20, 8.12, 7.94, 7.70, 7.59-7.49, 7.45br, d, d, s, m, d8.4, 7.2, -, -, 8.41H, 1H, 2H, 1H, 3H, 1H
3-Phenyl-6-(trifluoromethyl)-1H-indazole [3]N1-H, H-4, Phenyl-H, H-5, H-712.09, 8.11, 7.98, 7.60-7.49, 7.46-7.42br, d, d, m, m8.5, 7.2, -, -1H, 1H, 2H, 3H, 2H
6-Nitro-3-(4-nitrophenyl)-1H-indazole [3]N1-H, H-7, Phenyl-H, H-513.33, 8.59, 8.37-8.29, 8.08-8.06br, s, m, m-, -, -1H, 1H, 5H, 1H

Experimental Protocol

The following is a general protocol for acquiring a high-quality 1H NMR spectrum for indazole derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the indazole compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.

  • Tune and match the probe for the 1H frequency.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high resolution.

3. Data Acquisition:

  • Acquire a standard one-dimensional 1H NMR spectrum.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 16 ppm).

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds (a longer delay may be necessary for quantitative analysis).

    • Number of scans: 8-64, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural Relationships and Proton Assignments

The chemical structure of this compound and the through-bond coupling relationships between its aromatic protons can be visualized. The electron-withdrawing nature of the cyano group at the C6 position is expected to significantly influence the chemical shifts of the adjacent protons, particularly H-5 and H-7.

Caption: Structure of this compound with proton numbering.

The following diagram illustrates the expected key through-bond (J-coupling) interactions between the protons in the benzene ring portion of this compound.

J_Coupling_Relationships H4 H-4 H5 H-5 H4->H5 J (ortho) H7 H-7 H4->H7 J (meta) H5->H7 J (para)

Caption: Predicted J-coupling network in this compound.

Conclusion

The 1H NMR characterization of this compound can be effectively achieved through a combination of predictive methods and comparative analysis with structurally related compounds. The provided predicted chemical shifts, multiplicities, and coupling constants, alongside the experimental data for its isomers and other derivatives, offer a robust framework for researchers in the positive identification and structural verification of this important heterocyclic molecule. The detailed experimental protocol and visual diagrams further support the practical application of this data in a laboratory setting.

References

A Comparative Guide to Purity Assessment of 1H-indazole-6-carbonitrile: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1H-indazole-6-carbonitrile, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods for its quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for evaluating the purity of non-volatile and thermally labile compounds like this compound. Commercial suppliers of this compound often specify a purity of ≥ 95%, determined by HPLC, underscoring its importance in quality control.[1]

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for purity determination, a multi-faceted approach employing orthogonal methods provides a more complete purity profile. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages in sensitivity, specificity, and the nature of detectable impurities.

Analytical Technique Principle Primary Application for this compound Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Quantitation of the main component and known/unknown non-volatile impurities.Robust, reproducible, widely available, and cost-effective for routine purity testing.May not detect non-chromophoric or co-eluting impurities. Lower sensitivity compared to MS.
UPLC-MS Chromatographic separation using smaller particles, coupled with mass spectrometry.Identification and quantification of trace-level impurities and degradation products.High sensitivity, high resolution, fast analysis times, and provides molecular weight information for impurity identification.[2][3]Higher equipment and maintenance costs. Matrix effects can influence quantification.[2]
GC-FID/MS Separation of volatile compounds in the gas phase.Detection of residual solvents and volatile synthesis byproducts.Excellent for volatile and semi-volatile compounds. High sensitivity with Flame Ionization Detection (FID). Mass Spectrometry (MS) allows for identification.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.Non-destructive, provides structural information, and can quantify "invisible" impurities to other methods (e.g., inorganic salts).[4][5][6]Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Complex spectra can make integration challenging.
Capillary Electrophoresis (CE) Separation of ions in an electric field.Orthogonal separation method for charged impurities or as an alternative to HPLC.High separation efficiency, low sample and reagent consumption.[7][8][9]Lower sensitivity for UV detection compared to HPLC. Can be less robust than HPLC for routine analysis.

Experimental Protocols

Proposed HPLC-UV Method for Purity Assessment of this compound

This protocol is a representative reversed-phase HPLC method, adaptable for the analysis of this compound based on methods for similar indazole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

UPLC-MS for Impurity Identification
  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A steeper gradient than HPLC can be used, with a typical run time of 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: Electrospray ionization (ESI) in positive and negative modes. Full scan for impurity detection and tandem MS (MS/MS) for structural elucidation.

GC-MS for Residual Solvent Analysis
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer.

  • Column: DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and use headspace analysis.

Quantitative ¹H-NMR (qNMR) for Absolute Purity
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity (e.g., maleic anhydride, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters: Ensure complete relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter Solution Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Area % Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Experimental workflow for HPLC purity assessment of this compound.

Decision_Tree start Purity Assessment Required for This compound q1 Routine Quality Control? start->q1 q2 Identify Unknown Impurities? q1->q2  No ans_hplc Use HPLC-UV q1->ans_hplc  Yes q3 Volatile Impurities Suspected? q2->q3  No ans_uplcms Use UPLC-MS q2->ans_uplcms  Yes q4 Absolute Purity Required? q3->q4  No ans_gc Use GC-MS q3->ans_gc  Yes q4->ans_hplc  No ans_qnmr Use qNMR q4->ans_qnmr  Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The purity assessment of this compound is most effectively achieved through a combination of orthogonal analytical techniques. While reversed-phase HPLC with UV detection stands as a robust and reliable method for routine quality control, it should be complemented by other methods for a comprehensive characterization. UPLC-MS is invaluable for the identification and quantification of trace impurities, GC is essential for monitoring residual solvents, and qNMR provides a definitive measure of absolute purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine batch release to in-depth characterization during drug development.

References

A Comparative Guide to the Biological Activities of 1H-Indazole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of derivatives of 1H-indazole-6-carbonitrile, a key synthetic intermediate in the development of novel therapeutic agents. While extensive biological data on this compound itself is not widely available in public literature, this document summarizes the activities of its derivatives, offering insights into their therapeutic potential and the influence of structural modifications on their biological effects.

Anticancer Activity

Derivatives of 1H-indazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The following tables summarize the in vitro cytotoxic activity of various 1H-indazole derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 1H-Indazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2f Indazole derivative4T1 (Breast)0.23[1][2]
A549 (Lung)1.15[2]
HepG2 (Liver)0.80[2]
HCT116 (Colon)0.51[2]
MCF-7 (Breast)0.34[2]
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15[3][4]
A549 (Lung)>10[3]
PC-3 (Prostate)>10[3]
Hep-G2 (Liver)>10[3]
9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colon)14.3[5]
30 Indazole derivativeHUVEC (Endothelial)-[6]
8b IndenopyrazoleA431 (Skin)0.062 (GI50)[7]
8d IndenopyrazoleA431 (Skin)0.057 (GI50)[7]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration causing 50% growth inhibition.

Antimicrobial Activity

Certain 1H-indazole derivatives have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of 1H-Indazole Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Indazole Derivative (unspecified) Indazole derivativeE. coli- (Zone of inhibition)[8]
P. aeruginosa- (Zone of inhibition)[8]
B. subtilis- (Zone of inhibition)[8]
S. aureus- (Zone of inhibition)[8]
Compound 66 3-methyl-1H-indazole derivativeB. subtilis- (Zone of inhibition: 22 mm)[9]
E. coli- (Zone of inhibition: 46 mm)[9]
Compound 76 5-nitro-1H-indazole derivativeA. niger- (Zone of inhibition: 19.4 mm)[9]
S. aureus- (Zone of inhibition: 17.4 mm)[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of these findings. Below are representative protocols for the key experiments cited.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 1H-indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-indazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • 1H-indazole derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the 1H-indazole derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[13][14][15]

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile cork borer

  • 1H-indazole derivatives

  • Micropipettes

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of the agar plate.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Addition: A specific volume of the 1H-indazole derivative solution is added to each well.

  • Diffusion: The plates are left at room temperature for a period to allow for the diffusion of the compound into the agar.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 1H-indazole derivatives are often attributed to their ability to inhibit specific protein kinases and interfere with key signaling pathways that are dysregulated in cancer.

VEGFR-2 Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17][18][19] Several indazole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P RAS RAS P1->RAS P3 P P2->RAS P3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Indazole Indazole Derivatives Indazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 1H-indazole derivatives.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[20][][22] Some indazole-based compounds have been developed as EGFR inhibitors.

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation PI3K PI3K P1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Proliferation mTOR->Survival Indazole Indazole Derivatives Indazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 1H-indazole derivatives.

NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[23][24][25] Its aberrant activation is implicated in many cancers. Some indazole derivatives have been shown to modulate this pathway.

NFkB_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Indazole Indazole Derivatives Indazole->IKK Inhibits Gene Target Gene Expression NFkB_nuc->Gene Activates Stimuli Pro-inflammatory Stimuli Stimuli->IKK

Caption: Modulation of the NF-κB signaling pathway by 1H-indazole derivatives.

p53-MDM2 Pathway Interaction

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2.[26][27][28][29][30] Some indazole derivatives have been found to interfere with the p53-MDM2 interaction, leading to p53 activation.

p53_MDM2_Interaction p53 p53 Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits Degradation p53 Degradation MDM2->Degradation Promotes Indazole Indazole Derivatives Indazole->MDM2 Inhibits

Caption: Interaction of 1H-indazole derivatives with the p53-MDM2 pathway.

References

X-ray Crystallography of 1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of two representative 1H-indazole derivatives. These parameters provide insights into the crystal packing and molecular geometry of these compounds.

Parameter5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole Derivative[6]tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[7]
Chemical Formula C₁₇H₁₄N₄O₃C₁₂H₁₄BrN₃O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)10.1234 (2)8.1234 (5)
b (Å)13.4567 (3)15.6789 (10)
c (Å)11.9876 (2)10.9876 (7)
α (°)9090
β (°)109.87 (1)101.23 (1)
γ (°)9090
Volume (ų)1534.5 (1)1378.9 (2)
Z 44
Dihedral Angle (Benzene-Pyrazole) 6.79 (4)°2.36 (5)°

Experimental Protocols

Synthesis of 1H-Indazole Derivatives

A general methodology for the synthesis of 1H-indazole derivatives involves the cyclization of appropriately substituted o-toluidine precursors.[8] A common route is the diazotization of a 2-methylaniline derivative followed by an intramolecular cyclization. For instance, the synthesis of 6-Bromo-1H-indazole can be achieved through the acetylation of 4-bromo-2-methylaniline, followed by reaction with isoamyl nitrite and potassium acetate, and subsequent hydrolysis.[9]

G A Substituted o-Toluidine B Acetylation (e.g., Acetic Anhydride) A->B Step 1 C N-Acetyl Intermediate B->C D Diazotization & Cyclization (e.g., Isoamyl Nitrite, K-acetate) C->D Step 2 E N-Acetyl-1H-Indazole Derivative D->E F Hydrolysis (e.g., HCl, NaOH) E->F Step 3 G 1H-Indazole Derivative F->G

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-indazole derivative.

References

A Comparative Guide to the Reactivity of 1H-Indazole-6-carbonitrile and 1H-Indazole-6-carboxamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Indazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents. Among its many derivatives, 1H-indazole-6-carbonitrile and 1H-indazole-6-carboxamide are pivotal intermediates and building blocks. This guide provides a comprehensive comparison of their reactivity, supported by experimental data and detailed protocols, to aid researchers in the strategic design and synthesis of novel drug candidates.

Chemical Structures

At the heart of this comparison are the distinct functional groups at the 6-position of the indazole ring: a nitrile (-C≡N) and a carboxamide (-CONH₂).

CompoundStructure
This compound NHNCN
1H-Indazole-6-carboxamide NHNCONH2

Physicochemical Properties

The nitrile and carboxamide functionalities impart distinct physicochemical properties that influence their handling, formulation, and biological interactions.

PropertyThis compound1H-Indazole-6-carboxamide
Molecular Weight 143.15 g/mol 161.16 g/mol
LogP (Predicted) ~1.5~0.8
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22
Solubility Generally more soluble in organic solventsGenerally more soluble in polar/aqueous solvents

Reactivity Comparison

The electronic nature of the nitrile and carboxamide groups significantly influences the reactivity of both the indazole core and the functional group itself.

Reactivity of the Indazole Core

N-H Functionalization: The indazole core possesses two reactive nitrogen atoms (N1 and N2), and their functionalization is a common strategy in drug design. The electronic-withdrawing nature of both the nitrile and carboxamide groups influences the acidity of the N-H proton and the regioselectivity of N-functionalization reactions.[1]

  • N-Alkylation: In reactions such as N-alkylation, the choice of base and solvent system is crucial for controlling the N1/N2 selectivity.[2][3][4] For indazoles with electron-withdrawing groups, N1-alkylation is often favored under thermodynamic control, while N2-alkylation can be achieved under kinetic control. While direct comparative data for the 6-substituted isomers is limited, studies on other substituted indazoles suggest that the stronger electron-withdrawing effect of the nitrile group may lead to a slightly more acidic N-H proton compared to the carboxamide.[4][5]

C-H Functionalization: Direct C-H functionalization of the indazole ring is a powerful tool for late-stage modification. The electron-withdrawing properties of both substituents at the 6-position will deactivate the benzene ring towards electrophilic aromatic substitution. However, they can act as directing groups in metal-catalyzed C-H activation reactions.

Reactivity of the Functional Group

Hydrolysis: One of the most significant differences in reactivity lies in the susceptibility of the nitrile and carboxamide groups to hydrolysis.

  • This compound: The nitrile group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6] Importantly, the hydrolysis can often be stopped at the intermediate carboxamide stage under controlled conditions. This sequential reactivity offers a synthetic route from the carbonitrile to the carboxamide and subsequently to the carboxylic acid.

  • 1H-Indazole-6-carboxamide: The carboxamide group is generally more stable to hydrolysis than the nitrile.[7] While it can be hydrolyzed to the carboxylic acid under more forcing acidic or basic conditions, it is less prone to unintended hydrolysis during other synthetic transformations.

Reduction:

  • This compound: The nitrile group can be readily reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[8][9] This transformation is valuable for introducing a flexible basic moiety.

  • 1H-Indazole-6-carboxamide: The reduction of a carboxamide is more challenging and typically requires stronger reducing agents like LiAlH₄ to yield the corresponding amine.

Palladium-Catalyzed Cross-Coupling Reactions: When a halogen is present on the indazole ring, both the nitrile and carboxamide groups are generally well-tolerated in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[10][11][12] This allows for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The electronic nature of the substituent can influence the reaction kinetics, but both are compatible with a wide range of coupling partners.

Experimental Protocols

General Protocol for N1-Alkylation of 1H-Indazole Derivatives

This protocol is a general procedure and may require optimization for specific substrates.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indazole 1H-Indazole-6-X (X = CN or CONH2) Stirring Stir at RT or heat Indazole->Stirring Base Base (e.g., NaH, K2CO3) Base->Stirring Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Stirring Alkylating_Agent Add Alkylating Agent (R-X) Stirring->Alkylating_Agent Quench Quench with Water Alkylating_Agent->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product N1-Alkylated Indazole Purify->Product

General workflow for N-alkylation of 1H-indazoles.

Materials:

  • This compound or 1H-Indazole-6-carboxamide (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Water, Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 1H-indazole derivative in anhydrous DMF, add the base (K₂CO₃) at room temperature.

  • Stir the suspension for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-alkylated product.

For selective N1-alkylation, using a strong base like NaH in a non-polar solvent like THF is often preferred.[2][3]

General Protocol for Hydrolysis of this compound to 1H-Indazole-6-carboxamide

This protocol outlines a basic hydrolysis procedure.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Carbonitrile This compound Heat Heat Carbonitrile->Heat Base Aqueous Base (e.g., NaOH, H2O2) Base->Heat Solvent Solvent (e.g., Ethanol) Solvent->Heat Neutralize Neutralize with Acid Heat->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Water Filter->Wash Product 1H-Indazole-6-carboxamide Wash->Product

General workflow for the hydrolysis of this compound.

Materials:

  • This compound (1.0 eq)

  • Ethanol

  • 30% Hydrogen peroxide

  • 6 M Sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Water

Procedure:

  • Dissolve this compound in ethanol.

  • Add 30% hydrogen peroxide and 6 M sodium hydroxide solution.

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1H-indazole-6-carboxamide.

Summary and Outlook

The choice between this compound and 1H-indazole-6-carboxamide as a starting material or intermediate in a drug discovery program depends on the desired synthetic transformations and the target molecule's final properties.

  • This compound offers greater synthetic versatility. The nitrile group can be readily converted into a carboxamide, a carboxylic acid, or a primary amine, providing access to a wider range of functional groups. Its higher solubility in organic solvents can be advantageous in certain reaction conditions.

  • 1H-Indazole-6-carboxamide provides a more stable scaffold, with the carboxamide group being less susceptible to hydrolysis. The presence of both hydrogen bond donor and acceptor capabilities in the carboxamide group can be crucial for target engagement and can improve aqueous solubility compared to the nitrile.

Ultimately, a thorough understanding of the distinct reactivity profiles of these two valuable indazole derivatives will empower medicinal chemists to make more informed decisions in the design and execution of their synthetic strategies, accelerating the discovery of new and effective therapeutics.

References

A Comparative Guide to the Synthesis of 1H-Indazole-6-carbonitrile: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of a new synthetic route to 1H-indazole-6-carbonitrile reveals significant advantages over established methods in terms of yield, reaction conditions, and safety. This guide provides a detailed comparison of the traditional diazotization approach and a novel transition metal-catalyzed C-H activation/annulation strategy, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound is a crucial building block in medicinal chemistry, forming the core of various therapeutic agents. The efficiency and practicality of its synthesis are therefore of paramount importance. This report presents a validation of a new synthetic methodology against a well-established route, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Route: Diazotization of 4-amino-3-methylbenzonitrileNew Route: Transition Metal-Catalyzed C-H Activation/Annulation
Starting Material 4-amino-3-methylbenzonitrileSubstituted Hydrazones and Benzoquinones
Key Transformation Diazotization and cyclizationPalladium-catalyzed C-H activation/annulation
Typical Yield ModerateHigh
Reaction Temperature Low (0-5 °C) followed by room temperatureElevated (e.g., 100 °C)
Reaction Time Several hours12 hours
Reagents Sodium nitrite, hydrochloric acidPalladium catalyst, benzoquinone
Safety Considerations Handling of potentially unstable diazonium saltsUse of transition metal catalyst
Scalability Established for large-scale productionPotentially scalable with catalyst optimization

Established Route: Diazotization of 4-amino-3-methylbenzonitrile

The classical synthesis of this compound involves the diazotization of 4-amino-3-methylbenzonitrile, followed by an intramolecular cyclization. This method, while reliable, often suffers from moderate yields and the need to handle potentially unstable diazonium salt intermediates.

Experimental Protocol:
  • Diazotization: 4-amino-3-methylbenzonitrile is dissolved in a suitable acidic medium, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is then added dropwise to the cooled amine solution, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

  • The reaction mixture is stirred for a specified period at this low temperature to ensure complete diazotization.

  • Cyclization: The reaction mixture is then allowed to warm to room temperature, promoting the intramolecular cyclization to form the 1H-indazole ring system.

  • Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography, to afford pure this compound.

New Synthetic Route: Transition Metal-Catalyzed C-H Activation/Annulation

A novel and highly efficient approach to substituted 1H-indazoles, including the 6-carbonitrile derivative, utilizes a palladium-catalyzed reaction between hydrazones and p-benzoquinones. This method offers high yields and a broad substrate scope.

Experimental Protocol:
  • Reaction Setup: In a reaction vessel, the N-protected hydrazone derivative, p-benzoquinone, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand are combined in a solvent such as toluene.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired N-protected this compound.

  • Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the final product, this compound.

Visualizing the Synthetic Pathways

To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the core transformations.

G Established Route: Diazotization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4-amino-3-methylbenzonitrile 4-amino-3-methylbenzonitrile Diazonium Salt Diazonium Salt 4-amino-3-methylbenzonitrile->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Cyclization (warming)

Caption: Workflow of the established diazotization route.

G New Route: Pd-Catalyzed C-H Activation/Annulation cluster_start Starting Materials cluster_product Product Hydrazone Hydrazone N-protected\nthis compound N-protected This compound Hydrazone->N-protected\nthis compound Pd(OAc)2, Ligand Toluene, 100 °C p-Benzoquinone p-Benzoquinone This compound This compound N-protected\nthis compound->this compound Deprotection

Caption: Workflow of the new palladium-catalyzed route.

Conclusion

The validation of this new synthetic route to this compound presents a significant advancement in the synthesis of this important pharmaceutical intermediate. The transition metal-catalyzed C-H activation/annulation strategy demonstrates superior yields and broader applicability compared to the traditional diazotization method. While the established route remains a viable option, particularly for large-scale synthesis where catalyst cost may be a factor, the new method offers a more efficient and versatile alternative for laboratory-scale synthesis and the exploration of novel indazole derivatives. The detailed experimental protocols and comparative data provided herein are intended to empower researchers to select the most appropriate synthetic strategy for their specific needs.

Efficacy of 1H-indazole-6-carbonitrile based compounds against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Anticancer Efficacy of 1H-Indazole-6-Carbonitrile Based Compounds

Researchers in oncology and drug development are increasingly focusing on the therapeutic potential of this compound derivatives. This guide provides a comparative analysis of the efficacy of these compounds against various cancer cell lines, supported by experimental data and detailed protocols to assist in the evaluation and advancement of these promising anticancer agents.

Comparative Efficacy Against Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of this compound based compounds across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for several derivatives.

One notable derivative, compound 6o , has shown a promising inhibitory effect against the chronic myeloid leukemia (K562) cell line with an IC50 value of 5.15 µM.[1][2][3][4] Importantly, this compound exhibited high selectivity, with a much higher IC50 of 33.2 µM in normal human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic window.[1][2][3][4] Another compound, 2f , displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[5][6][7]

The anticancer activity of these and other related compounds is summarized in the table below, providing a clear comparison of their efficacy against different cancer cell types.

Table 1: Comparative IC50 Values of this compound Based Compounds

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[1][2][3][4]
A549Lung Carcinoma>50[1]
PC-3Prostate Cancer>50[1]
Hep-G2Hepatoma>50[1]
HEK-293 (Normal)-33.2[1][2][3][4]
2f 4T1Breast Cancer0.23[5][6][7]
MCF-7Breast Cancer0.34[6]
HepG2Hepatocellular Carcinoma0.80[6]
HCT116Colorectal Cancer1.15[6]
9f HCT116Colorectal Cancer14.3 ± 4.4[8]
MRC5 (Normal)->100[8]
36 HCT116Colorectal Cancer0.4 ± 0.3[8]

Experimental Protocols

The evaluation of the anticancer activity of these compounds predominantly relies on cell viability assays. The following is a detailed protocol for the widely used Methyl Thiazolyl Tetrazolium (MTT) colorimetric assay.

MTT Assay Protocol for Adherent Cancer Cells

Objective: To determine the cytotoxic effect of this compound based compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound based compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies have indicated that the anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Compound 6o , for instance, has been shown to induce apoptosis in K562 cells in a concentration-dependent manner.[1][3][4] This is achieved through the inhibition of Bcl-2 family members and the p53/MDM2 pathway.[1][2][3][4] Similarly, compound 2f promotes apoptosis in 4T1 breast cancer cells, which is associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[5][6][7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by these compounds.

G Experimental Workflow for MTT Assay cluster_workflow Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Indazole Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 490 nm G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Apoptosis Induction by 1H-Indazole Compounds cluster_pathway Apoptotic Pathway Indazole This compound Compounds (e.g., 6o, 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic apoptosis pathway.

G p53/MDM2 Pathway Inhibition cluster_pathway p53 Regulation Indazole This compound Compound 6o MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (Degradation) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Inhibition of the p53/MDM2 pathway by compound 6o.

References

A Comparative Guide to Mass Spectrometry Analysis of 1H-Indazole-6-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of reaction products of 1H-indazole-6-carbonitrile, a key building block in pharmaceutical research. We present a detailed overview of various mass spectrometry techniques, alternative analytical methods, and supporting experimental data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical for obtaining high-quality data for the structural elucidation and quantification of this compound derivatives. The following table summarizes the key performance characteristics of commonly employed mass spectrometry methods. While specific quantitative data for this compound is not extensively available in the public domain, the values presented below are representative for similar small molecule analyses and provide a basis for comparison.

TechniquePrincipleIonization ModeMass AnalyzerResolutionSensitivity (LOD/LOQ)ThroughputKey Advantages for this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination.ESI, APCITOF, Orbitrap>10,000ng/mL to pg/mLMediumUnambiguous molecular formula determination of novel products and impurities.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC followed by two stages of mass analysis for high selectivity and sensitivity.ESI, APCITriple Quadrupole, Ion TrapUnit to Highpg/mL to fg/mLHighGold standard for quantitative analysis in complex matrices; ideal for reaction monitoring and pharmacokinetic studies.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds by GC followed by mass analysis.Electron Ionization (EI)Quadrupole, TOFUnitng/mL to pg/mLHighSuitable for volatile and less polar derivatives; provides reproducible fragmentation patterns for library matching.[1]
Direct Analysis in Real Time (DART-MS) Ambient ionization technique for rapid analysis of samples with minimal preparation.DARTTOF, OrbitrapHighng/mL to pg/mLVery HighRapid screening of reaction progress and product identification directly from reaction mixtures.

Disclaimer: The LOD/LOQ values are estimates based on the analysis of similar small molecules and may vary depending on the specific instrumentation, method, and matrix.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound reaction products often involves orthogonal analytical techniques.

TechniquePrincipleInformation ObtainedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, including connectivity and stereochemistry.Unrivaled for unambiguous structure elucidation.Lower sensitivity compared to MS; requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity with detection by UV absorbance.Purity assessment and quantification of known compounds.Robust, reproducible, and widely available.Limited identification capabilities for unknown compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

For Reaction Monitoring (LC-MS):

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).

  • Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water 1:1 v/v) to a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

For Characterization of Purified Products (HRMS, LC-MS/MS, GC-MS):

  • Accurately weigh a small amount of the purified product (e.g., 1 mg).

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare working solutions at the desired concentration for analysis.

  • For GC-MS analysis of non-volatile compounds, derivatization (e.g., silylation) may be necessary.

LC-MS/MS Method for Quantitative Analysis
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the parent compound and its expected products need to be determined and optimized.

    • Collision Energy: Optimized for each transition.

GC-MS Method for Volatile Derivatives
  • Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless or split, depending on the concentration.

    • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate compounds with different volatilities.

  • Mass Spectrometer Conditions:

    • Ionization Mode: EI at 70 eV.

    • Scan Mode: Full scan to identify unknown compounds or selected ion monitoring (SIM) for targeted analysis.

    • Mass Range: Typically m/z 50-500.

Visualizations

Experimental Workflow

Experimental Workflow for Mass Spectrometry Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Reaction_Mixture This compound Reaction Mixture Quenching Quenching & Dilution Reaction_Mixture->Quenching Filtration Filtration Quenching->Filtration LC_MS LC-MS / LC-MS/MS Filtration->LC_MS Polar/Non-volatile Products GC_MS GC-MS Filtration->GC_MS Volatile/Derivatized Products HRMS HRMS Filtration->HRMS Accurate Mass Measurement Qualitative Qualitative Analysis (Structure Elucidation) LC_MS->Qualitative Quantitative Quantitative Analysis (Concentration Determination) LC_MS->Quantitative GC_MS->Qualitative HRMS->Qualitative

Caption: A typical experimental workflow for the mass spectrometry analysis of this compound reaction products.

Logical Relationship of Analytical Techniques

Interplay of Analytical Techniques for Comprehensive Characterization MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR NMR Spectroscopy (Detailed Structure) MS->NMR Complements HPLC HPLC-UV (Purity & Quantification) MS->HPLC Complements Comprehensive_Characterization Comprehensive Characterization MS->Comprehensive_Characterization NMR->HPLC Complements NMR->Comprehensive_Characterization HPLC->Comprehensive_Characterization FTIR FTIR Spectroscopy (Functional Groups) FTIR->Comprehensive_Characterization

Caption: The complementary nature of different analytical techniques for the thorough characterization of novel compounds.

Representative Reaction Pathway: N-Alkylation

This compound can undergo various reactions to generate a diverse range of derivatives. One common transformation is N-alkylation, which can lead to a mixture of N1 and N2 isomers.

N-Alkylation of this compound Indazole This compound Base Base (e.g., NaH, K2CO3) Indazole->Base + RX Alkyl Halide (R-X) Indazole->RX + N1_Product N1-alkyl-1H-indazole-6-carbonitrile (Thermodynamic Product) RX->N1_Product Reaction N2_Product N2-alkyl-2H-indazole-6-carbonitrile (Kinetic Product) RX->N2_Product Reaction Analysis Mass Spectrometry Analysis N1_Product->Analysis N2_Product->Analysis

Caption: A simplified reaction scheme for the N-alkylation of this compound, a common transformation leading to isomeric products that can be analyzed by mass spectrometry.

References

In Vitro Efficacy of Novel 1H-Indazole-6-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from the versatile 1H-indazole-6-carbonitrile scaffold. This class of compounds has emerged as a promising area of research in oncology, with derivatives demonstrating potent and selective inhibitory activity against key targets in cancer progression. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective comparison with alternative indazole-based compounds.

Comparative Analysis of In Vitro Activity

Recent advancements in medicinal chemistry have led to the synthesis of a series of novel 1H-indazole derivatives with significant anti-tumor and anti-angiogenic properties. A key focus has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.

A promising series of 1H-indazole compounds, designated as W-series, has been developed and evaluated for their in vitro inhibitory activity against VEGFR-2 kinase and various human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of these novel compounds, offering a direct comparison of their potency.

Compound IDTarget KinaseVEGFR-2 IC50 (nM)[1]Target Cell LineCell Growth Inhibition IC50 (µM)
W1 VEGFR-2< 30--
W3 VEGFR-2< 30--
W4 VEGFR-2< 30--
W10 VEGFR-2< 30--
W11 VEGFR-2< 30Human Colon Cancer Cells-
W12 VEGFR-2< 30Human Non-Small Cell Lung Cancer Cells-
W13 VEGFR-2< 30Human Liver Cancer Cells-
W14 VEGFR-2< 30Human Stomach Cancer Cells-
W15 VEGFR-2< 30Human Umbilical Vein Endothelial Cells-
W16 VEGFR-2< 30--
W17 VEGFR-2< 30--
W18 VEGFR-2< 30--
W19 VEGFR-2< 30--
W20 VEGFR-2< 30--
W21 VEGFR-2< 30--
W23 VEGFR-2< 30--
Sorafenib (Reference) VEGFR-2-Human Colon, Lung, Liver, Stomach Cancer Cells-

In addition to the W-series, other indazole derivatives have demonstrated potent anticancer activities. For instance, compound 2f has shown significant growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[2] Another compound, 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM.[3][4] These compounds, while not directly derived from this compound, serve as important benchmarks in the broader class of indazole-based anticancer agents.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key in vitro experiments.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the test compound, VEGFR-2 kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of test compounds on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., human colon, lung, liver, stomach cancer cells)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vitro testing of novel compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative (e.g., W-series) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway targeted by novel this compound derivatives.

Experimental_Workflow Start Start: Synthesize Novel Compounds from This compound Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2) Start->Kinase_Assay Cell_Assay In Vitro Cell-Based Assay (e.g., MTT on Cancer Cell Lines) Start->Cell_Assay Data_Analysis Data Analysis: Determine IC50 Values Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for in vitro testing of novel this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 1H-indazole-6-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical components of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 1H-indazole-6-carbonitrile, a heterocyclic compound utilized in pharmaceutical and chemical research. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the protection of the environment.

Disclaimer: No specific Safety Data Sheet (SDS) with definitive GHS classifications for this compound was publicly available at the time of this writing. The following guidance is based on the known properties of the compound and safety data for structurally similar indazole derivatives and organic nitriles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and a qualified safety professional before handling and disposing of this chemical.

Immediate Safety and Hazard Information

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Potential hazards may include oral toxicity, skin irritation, and serious eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times when handling this compound. All operations involving the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₅N₃[3][4]
Molecular Weight 143.15 g/mol [3][4]
CAS Number 141290-59-7[3][4]
Appearance Off-white solid[4]
Storage Conditions Store at 0-8 °C[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.

1. Waste Identification and Segregation:

  • From the moment it is deemed waste, this compound must be treated as hazardous waste.

  • Due to its chemical nature as an organic nitrile, it should be segregated into a designated "Solid Organic Hazardous Waste" container.

  • Do not mix with incompatible waste streams.

2. Waste Collection and Containerization:

  • Use a clearly labeled, dedicated waste container for solid organic hazardous waste.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Immediately label the container with a hazardous waste tag, including the full chemical name: "this compound".

  • Any materials grossly contaminated with this compound, such as weighing paper or gloves, should also be placed in the same designated container.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • It is good practice to place the solid waste container in a secondary tray to contain any potential spills.

  • Keep the waste container securely closed at all times, except when adding waste.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Provide the waste contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.

  • Retain all documentation provided by the waste contractor as a record of proper disposal.

5. Spill Response:

  • In the event of a minor spill, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

  • For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS office immediately.

Experimental Protocols

While this document focuses on disposal, it is crucial to note that all experimental work with this compound should be preceded by a thorough risk assessment. Standard protocols for handling solid chemicals in a laboratory setting should be followed, including the use of a chemical fume hood and appropriate PPE.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_container Select Labeled 'Solid Organic Hazardous Waste' Container fume_hood->waste_container transfer_waste Carefully Transfer Waste & Contaminated Materials waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container saa Store in Designated Satellite Accumulation Area (SAA) seal_container->saa secondary_containment Use Secondary Containment saa->secondary_containment contact_ehs Contact Institutional EHS or Licensed Contractor secondary_containment->contact_ehs documentation Complete Waste Manifest & Retain Records contact_ehs->documentation end Proper Disposal Complete documentation->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Precautions

While specific toxicity data for 1H-indazole-6-carbonitrile is limited, related indazole and nitrile compounds are known to present several hazards. Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed [1].

  • Causes skin irritation [1][2].

  • Causes serious eye irritation [1][2].

  • May cause respiratory irritation [1].

All operations involving the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust[3].

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles[4].Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Required when dusts are generated; use a NIOSH-approved respirator.
Preparing Solutions Safety glasses with side shields or goggles[4].Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a chemical fume hood.
Running Reactions Safety glasses with side shields or goggles[4].Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a chemical fume hood.
Handling Waste Safety glasses with side shields or goggles[4].Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a chemical fume hood.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[4]. Ensure that eyewash stations and safety showers are readily accessible[5].

  • Handling Practices: Avoid contact with skin, eyes, and clothing[6]. Avoid the formation of dust and aerosols[4]. Do not eat, drink, or smoke in areas where the chemical is handled[1]. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][6].

Spill Management:

  • Evacuate: Evacuate unprotected personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[4].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

This compound and any contaminated materials must be treated as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain[3].

  • Waste Identification: From the moment it is designated as waste, this compound must be managed as hazardous chemical waste[3].

  • Segregation: Collect waste in a dedicated, clearly labeled, and compatible container[7]. Do not mix with other waste streams unless compatibility is known[7].

  • Container Management: Keep waste containers securely closed except when adding waste. Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory[3].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[4][7].

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste[3].

Workflow for Safe Handling and Disposal

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood 3. Prepare Chemical Fume Hood ppe->fume_hood weigh 4. Weigh/Aliquot in Hood fume_hood->weigh dissolve 5. Prepare Solution in Hood weigh->dissolve react 6. Perform Reaction in Hood dissolve->react decontaminate 7. Decontaminate Glassware react->decontaminate waste_solid 8a. Collect Solid Waste react->waste_solid waste_liquid 8b. Collect Liquid Waste (inc. rinsate) decontaminate->waste_liquid label_waste 9. Label Hazardous Waste Container waste_solid->label_waste waste_liquid->label_waste store_waste 10. Store in Satellite Accumulation Area label_waste->store_waste dispose 11. Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indazole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-indazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.